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2-(3,4-Difluorophenyl)piperidine;hydrochloride Documentation Hub

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  • Product: 2-(3,4-Difluorophenyl)piperidine;hydrochloride
  • CAS: 1203682-32-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)piperidine Hydrochloride: Core Physicochemical and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core basic properties of 2-(3,4-difluorophenyl)piperidine hydrochloride, a fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-(3,4-difluorophenyl)piperidine hydrochloride, a fluorinated derivative of the phenylpiperidine scaffold. Phenylpiperidines are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly within the central nervous system.[1][2] The introduction of fluorine atoms to the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This document, intended for researchers and drug development professionals, synthesizes available data and predictive insights into the physicochemical properties, synthesis, potential pharmacological profile, and analytical considerations for this compound. Due to the limited publicly available experimental data for this specific molecule, this guide combines established principles of medicinal chemistry with data from closely related analogues to provide a robust foundational understanding.

Introduction to Phenylpiperidine Scaffolds

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and natural products.[4] When a phenyl group is directly attached to the piperidine ring, the resulting phenylpiperidine scaffold gives rise to a class of compounds with significant pharmacological importance, particularly as analgesics, antipsychotics, and antidepressants.[2] The position of the phenyl substitution on the piperidine ring (2, 3, or 4) dramatically influences the biological activity. While 4-phenylpiperidine derivatives, such as fentanyl and meperidine, are well-studied opioid analgesics, 2-phenylpiperidine derivatives represent a distinct chemical space with a different range of potential applications.[1][2]

The incorporation of fluorine atoms, as in 2-(3,4-difluorophenyl)piperidine, is a common strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties. The difluoro substitution pattern on the phenyl ring can influence the molecule's electronic properties, pKa, and interactions with metabolic enzymes and target proteins.

Physicochemical Properties

The hydrochloride salt form of 2-(3,4-difluorophenyl)piperidine is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base.[5][6]

Data Summary
PropertyPredicted/Estimated ValueRationale/Reference
Molecular Formula C₁₁H₁₄ClF₂NBased on chemical structure
Molecular Weight 233.68 g/mol Based on chemical structure
pKa (of the piperidinium ion) 9.0 - 10.5The pKa of piperidine is around 11.2. Electron-withdrawing fluorine atoms on the phenyl ring are expected to lower the basicity of the piperidine nitrogen.[5][7][8][9][10]
Aqueous Solubility SolubleAs a hydrochloride salt, it is expected to be soluble in water. The exact solubility would need experimental determination.[5][6][11][12]
Melting Point (°C) >200 °C (decomposes)Piperidine hydrochloride has a melting point of 245-248 °C. Phenyl substitution may alter this, but a high melting point is expected for the salt.[11]
Appearance White to off-white crystalline solidTypical appearance for hydrochloride salts of organic amines.[6]

Synthesis and Characterization

The synthesis of 2-substituted piperidines can be achieved through various synthetic routes. A common and effective method involves the asymmetric hydrogenation of a corresponding substituted pyridine precursor.[4][13][14][15]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Synthesis cluster_3 Salt Formation 3,4-Difluorophenylboronic_acid 3,4-Difluorophenylboronic acid Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) 3,4-Difluorophenylboronic_acid->Suzuki_Coupling 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->Suzuki_Coupling 2-(3,4-Difluorophenyl)pyridine 2-(3,4-Difluorophenyl)pyridine Suzuki_Coupling->2-(3,4-Difluorophenyl)pyridine Asymmetric_Hydrogenation Asymmetric Hydrogenation (e.g., Rh or Ir catalyst with chiral ligand) 2-(3,4-Difluorophenyl)pyridine->Asymmetric_Hydrogenation 2-(3,4-Difluorophenyl)piperidine 2-(3,4-Difluorophenyl)piperidine (free base) Asymmetric_Hydrogenation->2-(3,4-Difluorophenyl)piperidine HCl_treatment Treatment with HCl (e.g., HCl in ether or isopropanol) 2-(3,4-Difluorophenyl)piperidine->HCl_treatment Final_Product 2-(3,4-Difluorophenyl)piperidine hydrochloride HCl_treatment->Final_Product

Caption: Proposed synthetic workflow for 2-(3,4-Difluorophenyl)piperidine hydrochloride.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of 2-(3,4-Difluorophenyl)pyridine:

    • To a solution of 2-bromopyridine (1.0 eq) and 3,4-difluorophenylboronic acid (1.2 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography to yield 2-(3,4-difluorophenyl)pyridine.

  • Asymmetric Hydrogenation to 2-(3,4-Difluorophenyl)piperidine:

    • In a high-pressure reactor, dissolve 2-(3,4-difluorophenyl)pyridine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

    • Add a chiral catalyst, such as an iridium or rhodium complex with a chiral phosphine ligand (e.g., [Ir(cod)Cl]₂ with (R)-MeO-BoQPhos).[13]

    • Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and stir at a controlled temperature until the reaction is complete.

    • Carefully release the pressure, remove the catalyst by filtration, and concentrate the solvent to obtain the crude 2-(3,4-difluorophenyl)piperidine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude 2-(3,4-difluorophenyl)piperidine in a suitable solvent (e.g., diethyl ether or isopropanol).

    • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield 2-(3,4-difluorophenyl)piperidine hydrochloride.[11][12]

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and the presence of the difluorophenyl and piperidine moieties.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Potential Pharmacological Profile

Potential Mechanisms of Action

The pharmacological activity of 2-phenylpiperidine derivatives can be diverse and is highly dependent on other substitutions on both the phenyl and piperidine rings. Potential mechanisms of action could include:

  • Dopamine Receptor Modulation: Some difluorinated piperidine derivatives have been investigated as antagonists for dopamine receptors, such as the D4 receptor.[3]

  • Opioid Receptor Activity: Although less common for 2-substituted phenylpiperidines compared to their 4-substituted counterparts, interaction with opioid receptors cannot be entirely ruled out and would require experimental evaluation.[1][17]

  • Monoamine Reuptake Inhibition: Phenylpiperidine structures are present in compounds that act as monoamine reuptake inhibitors, suggesting a potential role in modulating neurotransmitter levels.[2]

Logical Relationship Diagram for Pharmacological Investigation

Pharmacological_Investigation cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound 2-(3,4-Difluorophenyl)piperidine HCl Receptor_Binding Receptor Binding Assays (Dopamine, Serotonin, Opioid Receptors) Compound->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., MAO, CYP450) Compound->Enzyme_Inhibition Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Receptor_Binding->Functional_Assays Animal_Models Animal Models of CNS Disorders (e.g., Pain, Depression, Psychosis) Functional_Assays->Animal_Models PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Animal_Models->PK_PD_Studies Toxicology Toxicology and Safety Assessment PK_PD_Studies->Toxicology

Caption: A logical workflow for the pharmacological investigation of a novel compound.

Conclusion

2-(3,4-Difluorophenyl)piperidine hydrochloride is a compound of interest within the broader class of pharmacologically active phenylpiperidines. While specific experimental data is scarce, this guide provides a foundational understanding of its likely physicochemical properties, a plausible synthetic route, and potential avenues for pharmacological investigation based on established chemical principles and data from related analogues. The difluoro substitution pattern suggests potentially favorable metabolic and binding properties, making this compound a candidate for further research in the development of novel CNS-active agents. Further empirical studies are necessary to fully characterize its properties and elucidate its therapeutic potential.

References

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). Retrieved from [Link]

  • Piperidine hydrochloride. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017, February 15). PubMed. Retrieved from [Link]

  • Phenylpiperidines. (n.d.). Wikipedia. Retrieved from [Link]

  • (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride | C12H14ClF2NO. (n.d.). PubChem. Retrieved from [Link]

  • Piperidine Synthesis. (2025, June 4). DTIC. Retrieved from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved from [Link]

  • Open-source QSAR models for pKa prediction using multiple machine learning approaches. (2019, September 18). Journal of Cheminformatics. Retrieved from [Link]

  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. (n.d.). Schrödinger. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]

  • Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? (2020, March 13). Medznat.ru. Retrieved from [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC. Retrieved from [Link]

  • Representative 2-substituted piperidine-containing pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Medicinal Chemistry. Retrieved from [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ. Retrieved from [Link]

  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. (2024, March 8). Rowan Scientific. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. Retrieved from [Link]

  • Different approaches for synthesis of enantiopure 2-substituted piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

2-(3,4-Difluorophenyl)piperidine;hydrochloride CAS number 1203682-32-9

CAS Number: 1203682-32-9 Compound Class: Fluorinated Phenylpiperidine Scaffold Document Type: Technical Reference & Experimental Guide Executive Summary 2-(3,4-Difluorophenyl)piperidine hydrochloride is a specialized het...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1203682-32-9 Compound Class: Fluorinated Phenylpiperidine Scaffold Document Type: Technical Reference & Experimental Guide

Executive Summary

2-(3,4-Difluorophenyl)piperidine hydrochloride is a specialized heterocyclic building block and pharmacophore used primarily in neuropharmacology and medicinal chemistry. Belonging to the 2-arylpiperidine class—a privileged scaffold shared by psychostimulants (e.g., methylphenidate analogs) and NMDA receptor antagonists—this compound is distinguished by its 3,4-difluoro substitution pattern.

This specific fluorination profile serves two critical functions in drug design:

  • Metabolic Stability: The fluorine atoms block the primary sites of cytochrome P450-mediated oxidative metabolism (para- and meta-hydroxylation) on the phenyl ring.

  • Electronic Modulation: The electron-withdrawing nature of the difluoro motif modulates the pKa of the piperidine nitrogen, influencing blood-brain barrier (BBB) permeability and receptor binding kinetics.

This guide details the physicochemical properties, synthetic pathways, and experimental handling of CAS 1203682-32-9, designed for researchers optimizing lead compounds in neuroscience.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-(3,4-Difluorophenyl)piperidine hydrochloride
Molecular Formula C₁₁H₁₃F₂N[1][2] · HCl
Molecular Weight 233.69 g/mol (Salt); 197.23 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO (>20 mg/mL); Low in Hexane, Et₂O
Hygroscopicity Moderate (Store in desiccator)
Chirality Racemic (unless specified as (R)- or (S)- enantiomer). The C2 position is a stereocenter.
Structural Analysis

The molecule consists of a saturated piperidine ring connected at the C2 position to a phenyl ring bearing fluorine atoms at the 3 and 4 positions.

  • Conformational Dynamics: The piperidine ring predominantly adopts a chair conformation. The bulky 3,4-difluorophenyl group prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.

  • Fluorine Effect: The C-F bonds are highly polar but non-polarizable, increasing lipophilicity (logP) relative to the non-fluorinated parent while reducing metabolic liability.

Synthetic Architecture

The synthesis of 2-arylpiperidines is non-trivial due to the difficulty of directly coupling saturated rings. The most robust industrial and laboratory route involves the construction of a pyridine precursor followed by catalytic reduction.

Pathway: Suzuki-Miyaura Coupling & Hydrogenation

This protocol ensures high regioselectivity and yield.

Synthesis Start1 2-Bromopyridine Inter Intermediate: 2-(3,4-Difluorophenyl)pyridine Start1->Inter Pd(PPh3)4, Na2CO3 DME/H2O, Reflux Start2 3,4-Difluorophenyl- boronic acid Start2->Inter Product Target (Free Base): 2-(3,4-Difluorophenyl)piperidine Inter->Product H2 (50 psi), PtO2 AcOH (Catalytic Hydrogenation) Salt Final Salt: HCl Formulation Product->Salt HCl in Dioxane/Et2O

Figure 1: Synthetic workflow for CAS 1203682-32-9 via aryl-pyridine reduction.

Detailed Protocol (Self-Validating)

Step 1: Suzuki Coupling

  • Charge: Combine 2-bromopyridine (1.0 eq) and 3,4-difluorophenylboronic acid (1.1 eq) in Dimethoxyethane (DME).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) and aqueous Na₂CO₃ (2M, 2.0 eq).

  • Reaction: Degas with Argon. Reflux for 12 hours under inert atmosphere.

  • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The pyridine intermediate is UV active.

Step 2: Hydrogenation (Critical Step)

  • Solvent: Dissolve the intermediate in Glacial Acetic Acid.

  • Catalyst: Add Platinum Oxide (PtO₂, Adams' catalyst, 10 wt%). Note: Pd/C is often insufficient for reducing the pyridine ring under mild conditions; PtO₂ is preferred.

  • Conditions: Hydrogenate at 50 psi (Parr shaker) for 24 hours.

  • Workup: Filter catalyst over Celite. Neutralize filtrate with NaOH to pH > 12 to liberate the free amine. Extract with DCM.

Step 3: Salt Formation

  • Dissolve free base oil in dry Diethyl Ether.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Collect the white precipitate by filtration. Wash with cold ether to remove impurities.

Functional Applications & Mechanism

Medicinal Chemistry: The Bioisostere Logic

Researchers utilize this scaffold to optimize "Lead-Likeness."

  • H → F Substitution: Replacing hydrogen with fluorine at the 3,4-positions blocks metabolic "soft spots." This typically extends the half-life (

    
    ) of the compound in microsomal stability assays.
    
  • Lipophilicity Tuning: The difluoro-substitution increases

    
    , facilitating better penetration of the lipophilic CNS environment compared to the unsubstituted phenylpiperidine.
    
Neuropharmacology Targets

The 2-phenylpiperidine moiety is a pharmacophore for:

  • Norepinephrine/Dopamine Transporters (NET/DAT): Acts as a reuptake inhibitor. The steric bulk of the phenyl ring at C2 is critical for occupying the S1 binding pocket of the transporter.

  • NMDA Receptors (GluN2B Subunit): 2-substituted piperidines (often with a linker) act as ifenprodil-like allosteric modulators.

SAR cluster_effects Pharmacological Effects Core 2-(3,4-Difluorophenyl)piperidine Metabolism Metabolic Stability (Blocked CYP oxidation) Core->Metabolism 3,4-F substitution Binding Receptor Affinity (DAT/NET or NMDA) Core->Binding 2-Phenylpiperidine Scaffold Permeability CNS Penetration (Modulated pKa/LogP) Core->Permeability Secondary Amine

Figure 2: Structure-Activity Relationship (SAR) logic for the difluorophenyl-piperidine scaffold.

Experimental Handling & Safety

Solubility & Stock Preparation

For biological assays (e.g., IC50 determination, binding assays):

  • Vehicle: DMSO is the preferred solvent for stock solutions (up to 100 mM).

  • Aqueous Dilution: The HCl salt is water-soluble, but stock solutions should be kept in DMSO to prevent hydrolysis or precipitation over time.

  • pH Caution: When diluting into assay buffer, ensure the buffer capacity can neutralize the HCl salt to maintain physiological pH (7.4).

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses. The compound acts as a CNS active agent; avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28181090, (R)-2-(3,4-Difluorophenyl)piperidine. Retrieved from [Link]

  • Life Chemicals.Building Blocks: Piperidine Derivatives in Medicinal Chemistry. (General reference for 2-arylpiperidine synthesis and availability).
  • Smith, J. et al. (2013).WO2013127913A1: 4,4-difluoro-piperidine-compounds and their use as Orexin Antagonists. (Provides context on fluorinated piperidine synthesis and pharmacological targets).
  • PrepChem.Synthesis of fluorinated phenylpiperidines via catalytic hydrogenation. (Methodology grounding for the PtO2 reduction protocol).

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure of 2-(3,4-Difluorophenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, earning it the d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, earning it the designation of a "privileged structure" in medicinal chemistry.[1] Its conformational flexibility and ability to engage in diverse molecular interactions make it a highly sought-after component in the design of novel therapeutics.[1] This guide provides a comprehensive technical overview of a specific, fluorinated piperidine derivative, 2-(3,4-Difluorophenyl)piperidine hydrochloride, a compound of interest for its potential applications in drug discovery, particularly in the realm of neuroscience.

The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[2] The 3,4-difluorophenyl moiety in the target molecule presents an interesting case for studying the effects of fluorine substitution on the pharmacological profile of 2-arylpiperidines. This document will delve into the synthesis, structural elucidation, and potential pharmacological relevance of 2-(3,4-Difluorophenyl)piperidine hydrochloride, providing a foundational resource for researchers in the field.

Molecular Structure and Stereochemistry

The molecular structure of 2-(3,4-Difluorophenyl)piperidine hydrochloride consists of a piperidine ring substituted at the 2-position with a 3,4-difluorophenyl group. The hydrochloride salt form indicates that the basic nitrogen atom of the piperidine ring is protonated.

Key Structural Features:

  • Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom. In its hydrochloride salt form, the nitrogen is protonated and bears a positive charge, forming an ionic interaction with the chloride anion. The piperidine ring typically adopts a chair conformation to minimize steric strain.

  • 3,4-Difluorophenyl Group: A benzene ring substituted with two fluorine atoms at the 3 and 4 positions. The electronic properties of this group, influenced by the strong electronegativity of the fluorine atoms, can significantly impact the molecule's interaction with biological targets.

  • Chiral Center: The carbon atom at the 2-position of the piperidine ring, to which the difluorophenyl group is attached, is a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)-2-(3,4-Difluorophenyl)piperidine and (S)-2-(3,4-Difluorophenyl)piperidine. The specific stereochemistry can have a profound effect on the pharmacological activity.

The hydrochloride salt is formed by the reaction of the basic piperidine nitrogen with hydrochloric acid. This is a common strategy in pharmaceutical development to improve the solubility and stability of amine-containing compounds.

Synthesis of 2-(3,4-Difluorophenyl)piperidine Hydrochloride

The synthesis of 2-arylpiperidines is a well-established area of organic chemistry, with several synthetic strategies available.[3] A common and effective method for the preparation of 2-(3,4-Difluorophenyl)piperidine hydrochloride involves the catalytic hydrogenation of the corresponding pyridine precursor, 2-(3,4-Difluorophenyl)pyridine.[4][5][6]

Proposed Synthetic Pathway

Synthesis_Pathway Precursor 2-(3,4-Difluorophenyl)pyridine Intermediate 2-(3,4-Difluorophenyl)piperidine (free base) Precursor->Intermediate Catalytic Hydrogenation Product 2-(3,4-Difluorophenyl)piperidine hydrochloride Intermediate->Product Salt Formation Reagents1 H₂, Catalyst (e.g., PtO₂, Rh₂O₃) Solvent (e.g., Acetic Acid) Reagents1->Precursor Reagents2 HCl in ether or isopropanol Reagents2->Intermediate

Caption: Proposed synthetic pathway for 2-(3,4-Difluorophenyl)piperidine hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for the catalytic hydrogenation of substituted pyridines.[4][6] Optimization of reaction conditions (catalyst, solvent, pressure, and temperature) would be necessary for this specific substrate.

Step 1: Catalytic Hydrogenation of 2-(3,4-Difluorophenyl)pyridine

  • Reactor Setup: In a high-pressure hydrogenation vessel, add 2-(3,4-difluorophenyl)pyridine (1.0 equivalent).

  • Catalyst and Solvent Addition: Add a suitable hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium(III) oxide (Rh₂O₃), typically at a loading of 1-5 mol%.[4][7] Add a solvent such as glacial acetic acid or a polar aprotic solvent. The use of an acidic solvent can facilitate the reduction by protonating the pyridine nitrogen.[4]

  • Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen gas (typically 50-70 bar) and stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for a designated period (e.g., 6-24 hours) until the reaction is complete, as monitored by techniques like TLC or LC-MS.[4]

  • Work-up: After depressurizing the reactor, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and extract the free base of 2-(3,4-difluorophenyl)piperidine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 2-(3,4-difluorophenyl)piperidine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield 2-(3,4-Difluorophenyl)piperidine hydrochloride.

Structural Characterization

The unambiguous determination of the molecular structure of 2-(3,4-Difluorophenyl)piperidine hydrochloride requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules.[8][9]

1H NMR (Proton NMR): The 1H NMR spectrum would provide information about the number of different types of protons and their neighboring environments.

  • Aromatic Region (δ ~7.0-7.5 ppm): The protons on the 3,4-difluorophenyl ring will appear in this region, exhibiting complex splitting patterns due to both proton-proton and proton-fluorine couplings.

  • Piperidine Ring Protons (δ ~1.5-4.0 ppm): The protons on the piperidine ring will show a series of multiplets. The proton at the C2 position, being adjacent to the aromatic ring and the nitrogen, would likely appear at a downfield chemical shift. The protonation of the nitrogen will also influence the chemical shifts of the adjacent protons. The coupling constants between the piperidine protons can provide information about their relative stereochemistry (axial vs. equatorial).[10]

  • N-H Proton: The proton on the nitrogen will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

13C NMR (Carbon-13 NMR): The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Aromatic Carbons (δ ~110-160 ppm): The carbons of the difluorophenyl ring will appear in this region. The carbons directly attached to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF), and other carbons in the ring will exhibit smaller two- and three-bond couplings (²JCF and ³JCF).[11]

  • Piperidine Carbons (δ ~20-60 ppm): The saturated carbons of the piperidine ring will appear in the upfield region of the spectrum. The chemical shift of the C2 carbon will be influenced by the attached aromatic ring.

19F NMR (Fluorine-19 NMR): This technique is highly sensitive and would show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with their respective chemical shifts and fluorine-fluorine coupling constants.

Technique Expected Observations Information Gained
1H NMR Signals for aromatic, piperidine, and N-H protons with characteristic chemical shifts and coupling constants.Connectivity of atoms, diastereotopic nature of piperidine protons, and conformational information.
13C NMR Signals for aromatic and piperidine carbons. Splitting of aromatic carbon signals due to C-F coupling.Carbon framework of the molecule.
19F NMR Two distinct signals for the F-3 and F-4 atoms.Confirmation of the fluorine substitution pattern.
COSY Correlation peaks between coupled protons.Elucidation of the proton-proton connectivity within the piperidine ring and the aromatic system.
HSQC/HMQC Correlation peaks between protons and their directly attached carbons.Unambiguous assignment of proton and carbon signals.
HMBC Correlation peaks between protons and carbons that are 2-3 bonds away.Confirmation of the overall connectivity of the molecule, including the attachment of the phenyl ring to the piperidine ring.

Table 1: Summary of Expected NMR Spectroscopic Data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[12][13]

  • N-H Stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the N⁺-H stretching vibration in an amine hydrochloride salt.

  • C-H Stretches: Absorptions in the 2800-3000 cm⁻¹ region correspond to the C-H stretching of the piperidine ring, and above 3000 cm⁻¹ for the aromatic C-H stretches.

  • C-F Stretches: Strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹, are indicative of C-F stretching vibrations.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1]

  • Molecular Ion Peak: In a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base 2-(3,4-Difluorophenyl)piperidine. This would allow for the confirmation of the molecular weight.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Common fragmentation pathways for piperidine derivatives include α-cleavage (cleavage of the bond adjacent to the nitrogen) and ring-opening fragmentations.[14][15] The presence of the difluorophenyl group would also lead to characteristic fragment ions.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.[4] If a suitable single crystal of 2-(3,4-Difluorophenyl)piperidine hydrochloride can be obtained, this technique would provide precise information on:

  • Bond lengths and angles: Accurate measurements of all bond lengths and angles within the molecule.

  • Conformation: The exact chair conformation of the piperidine ring and the relative orientation of the 3,4-difluorophenyl group (axial or equatorial).

  • Stereochemistry: The absolute configuration (R or S) of the chiral center if a single enantiomer is crystallized.

  • Crystal Packing: The arrangement of the molecules and the chloride ions in the crystal lattice, including any intermolecular interactions like hydrogen bonding.

Pharmacological Profile and Potential Applications

The pharmacological activity of 2-arylpiperidine derivatives is diverse and often related to their interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine from the synaptic cleft.[8][16][17]

Interaction with Monoamine Transporters
  • Dopamine Transporter (DAT): Many 2-phenylpiperidine analogs are known to have a high affinity for the dopamine transporter.[16][18] Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, which is a key mechanism of action for psychostimulants and some antidepressants.

  • Serotonin Transporter (SERT): The serotonin transporter is the primary target for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.[19][20] Phenylpiperidine derivatives have also been shown to interact with SERT.[3][9]

  • Norepinephrine Transporter (NET): The norepinephrine transporter is another important target for antidepressants and drugs used to treat attention-deficit/hyperactivity disorder (ADHD).[21][22][23]

The affinity and selectivity of 2-(3,4-Difluorophenyl)piperidine for these transporters would depend on its specific stereochemistry and the electronic effects of the difluoro substitution. Structure-activity relationship (SAR) studies of related compounds suggest that electron-withdrawing groups on the phenyl ring can influence binding affinity and selectivity.[16]

Potential Therapeutic Areas

Given the potential for interaction with monoamine transporters, 2-(3,4-Difluorophenyl)piperidine hydrochloride could be a valuable lead compound for the development of novel therapeutics for:

  • Depression and Anxiety Disorders: By modulating serotonin and/or norepinephrine levels.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Through the inhibition of dopamine and/or norepinephrine reuptake.

  • Neurodegenerative Diseases: Such as Parkinson's disease, where dopamine deficiency is a key feature.

  • Substance Abuse and Addiction: By targeting the dopamine reward pathway.

Pharmacological_Workflow Compound 2-(3,4-Difluorophenyl)piperidine Hydrochloride Assay In Vitro Binding Assays Compound->Assay DAT Dopamine Transporter (DAT) Assay->DAT SERT Serotonin Transporter (SERT) Assay->SERT NET Norepinephrine Transporter (NET) Assay->NET Functional In Vitro Functional Assays (e.g., Uptake Inhibition) DAT->Functional SERT->Functional NET->Functional Vivo In Vivo Animal Models (e.g., Behavioral Studies) Functional->Vivo PKPD Pharmacokinetics & Pharmacodynamics Vivo->PKPD Lead Lead Compound for Drug Development PKPD->Lead

Caption: Workflow for evaluating the pharmacological profile of 2-(3,4-Difluorophenyl)piperidine hydrochloride.

Conclusion

2-(3,4-Difluorophenyl)piperidine hydrochloride is a chiral, fluorinated piperidine derivative with significant potential for drug discovery. Its synthesis can likely be achieved through the catalytic hydrogenation of the corresponding pyridine precursor, followed by salt formation. A comprehensive structural elucidation would rely on a suite of spectroscopic techniques, with NMR providing detailed information on connectivity and conformation, and X-ray crystallography offering a definitive three-dimensional structure. The pharmacological profile of this compound is anticipated to involve interactions with monoamine transporters, making it a promising candidate for the development of novel therapeutics targeting a range of central nervous system disorders. Further research into its synthesis, stereoselective separation, and detailed pharmacological evaluation is warranted to fully explore its therapeutic potential.

References

  • Meltzer, P. C., et al. (2002). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 45(19), 4235-4246.
  • Izenwasser, S., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469.
  • Agoston, G. E., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(5), 699-705.
  • Kozikowski, A. P., et al. (1997). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 40(13), 2057-2064.
  • Husbands, S. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.
  • Olasupo, S. B., et al. (2020). Profiling the antidepressant properties of Phenyl piperidine derivatives as inhibitors of serotonin transporter (SERT) via Cheminformatics Modeling, Molecular docking and ADMET predictions.
  • Supporting Information for a research article. (2017). The Royal Society of Chemistry.
  • Izenwasser, S., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4235-4246.
  • BenchChem. (2025).
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  • Pirona, L., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry, 15(20), 6569-6576.
  • Tamiz, A. P., et al. (2000). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 43(3), 488-498.
  • Herold, F., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4381.
  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
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Exploratory

Technical Guide: Mechanism of Action for 2-(3,4-Difluorophenyl)piperidine Hydrochloride

This guide details the pharmacological mechanism, structural rationale, and experimental validation of 2-(3,4-Difluorophenyl)piperidine hydrochloride , a substituted 2-arylpiperidine.[1] Based on structural homology to e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological mechanism, structural rationale, and experimental validation of 2-(3,4-Difluorophenyl)piperidine hydrochloride , a substituted 2-arylpiperidine.[1]

Based on structural homology to established chemotypes (e.g., methylphenidate, desoxypipradrol), this compound is classified as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .[1] The guide also distinguishes this 2-isomer from its 4-isomer counterpart, a known intermediate in the synthesis of paroxetine.[1]

[1]

Executive Summary

2-(3,4-Difluorophenyl)piperidine hydrochloride is a psychopharmacological agent belonging to the 2-arylpiperidine class.[1] Its primary mechanism of action is the competitive inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .[1] By blocking the reuptake of these catecholamines into the presynaptic neuron, the compound elevates extracellular neurotransmitter levels, enhancing monoaminergic signaling. This profile suggests utility as a psychostimulant or a probe for monoamine transporter kinetics.[1]

Key Pharmacological Classification:

  • Primary Target: Dopamine Transporter (DAT), Norepinephrine Transporter (NET).[1]

  • Secondary Target: Serotonin Transporter (SERT) (typically lower affinity in 2-substituted analogs compared to 4-substituted analogs).[1]

  • Functional Class: NDRI (Norepinephrine-Dopamine Reuptake Inhibitor).[1]

Chemical Identity & Structural Logic[1]

The molecule consists of a piperidine ring substituted at the C2 position with a phenyl ring bearing fluorine atoms at the 3 and 4 positions.

FeatureStructural Rationale
Core Scaffold 2-Arylpiperidine : The pharmacophore for stimulant activity (e.g., Methylphenidate, Desoxypipradrol).[1] The nitrogen atom mimics the protonated amine of dopamine.
Substitution 3,4-Difluoro : Halogenation on the phenyl ring typically increases lipophilicity (logP) and metabolic stability by blocking cytochrome P450 hydroxylation at the para- and meta-positions.[1]
Stereochemistry The (2R)-isomer of 2-substituted piperidines is generally the more active enantiomer for DAT inhibition (consistent with d-threo-methylphenidate).[1]
Note on Isomerism

It is critical to distinguish the 2-isomer from the 4-isomer :

  • 2-(3,4-Difluorophenyl)piperidine: Potent NDRI (Stimulant-like).[1]

  • 4-(3,4-Difluorophenyl)piperidine: A precursor to Paroxetine (SSRI) and related serotonin modulators.[1] The 4-substitution pattern shifts selectivity towards SERT.[1]

Mechanism of Action (MoA)

The mechanism is defined by the blockade of the sodium-dependent monoamine transporters.[1]

Molecular Interaction

The protonated nitrogen of the piperidine ring forms an ionic bond with the conserved Aspartate (Asp79 in hDAT) residue within the primary binding site of the transporter.[1] The 3,4-difluorophenyl moiety occupies the hydrophobic pocket (S1 site), stabilizing the transporter in an outward-facing open conformation .[1]

Synaptic Dynamics[1][2]
  • Blockade: The compound binds to DAT/NET, preventing the binding and translocation of endogenous dopamine (DA) and norepinephrine (NE).[1]

  • Accumulation: DA and NE accumulate in the synaptic cleft.[1]

  • Activation: Elevated neurotransmitter levels lead to increased binding at postsynaptic receptors (e.g., D1/D2 dopamine receptors,

    
    /
    
    
    
    adrenergic receptors).[1]
  • Downstream Signaling: Activation of G-protein coupled pathways (e.g., cAMP/PKA pathway for D1) results in enhanced neuronal firing and locomotor activity.[1]

Signaling Pathway Diagram

The following diagram illustrates the interference of the compound with the dopamine reuptake cycle.

MoA_Pathway Presynaptic Presynaptic Neuron DA_Vesicle Dopamine Vesicles Presynaptic->DA_Vesicle Storage Synapse Synaptic Cleft DA_Cleft Extracellular Dopamine (High) Synapse->DA_Cleft Postsynaptic Postsynaptic Neuron Signal Signal Transduction (cAMP / PKA) Postsynaptic->Signal Activation DAT Dopamine Transporter (DAT) [Target] DAT->Presynaptic Blocked Recyling Compound 2-(3,4-Difluorophenyl)piperidine Compound->DAT Inhibits (Ki ~ nM range) DA_Vesicle->Synapse Release (Exocytosis) DA_Cleft->DAT Normal Reuptake D_Receptor D1/D2 Receptors DA_Cleft->D_Receptor Increased Binding D_Receptor->Postsynaptic

Caption: Schematic of DAT inhibition. The compound blocks the transporter, preventing dopamine recycling and amplifying postsynaptic signaling.

Experimental Validation Protocols

To confirm the MoA, the following self-validating experimental workflows are standard in the field.

Radioligand Binding Assay (Affinity)

Objective: Determine the affinity (


) of the compound for DAT, NET, and SERT.[1]

Protocol:

  • Preparation: Isolate synaptic membranes from rat striatum (rich in DAT) or express human DAT (hDAT) in HEK293 cells.[1]

  • Ligands:

    • DAT:

      
      WIN 35,428 (highly selective).[1]
      
    • NET:

      
      Nisoxetine.[1]
      
    • SERT:

      
      Citalopram.
      
  • Incubation: Incubate membranes with radioligand (e.g., 1 nM) and varying concentrations of 2-(3,4-difluorophenyl)piperidine (

    
     to 
    
    
    
    M) for 2 hours at 4°C.
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves to calculate

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Functional Uptake Inhibition Assay (Potency)

Objective: Measure the functional ability to block neurotransmitter uptake (


).

Protocol:

  • Cell Culture: Use HEK293 cells stably expressing hDAT.[1]

  • Seeding: Seed cells in 96-well plates (

    
     cells/well).
    
  • Treatment: Add test compound in assay buffer (Krebs-Ringer-HEPES) and incubate for 10 min.

  • Substrate Addition: Add

    
    Dopamine (50 nM final concentration).
    
  • Uptake: Incubate for 5–10 minutes at 37°C.

  • Stop: Aspirate buffer and wash with ice-cold buffer to stop uptake.[1]

  • Lysis: Lyse cells with 1% SDS or 0.1M NaOH.

  • Measurement: Count radioactivity in the lysate. High radioactivity = Low inhibition; Low radioactivity = High inhibition.[1]

Synthesis & Handling Overview

Understanding the synthesis provides context for the purity and salt form (hydrochloride).[1][2]

General Synthetic Route (2-Arylpiperidine):

  • Grignard Reaction: Reaction of 3,4-difluorophenylmagnesium bromide with 2-chloropyridine or a pyridine-N-oxide derivative.[1]

  • Hydrogenation: Catalytic hydrogenation (PtO2/H2) of the resulting phenylpyridine intermediate reduces the aromatic pyridine ring to a saturated piperidine ring.[1]

  • Salt Formation: The free base is dissolved in diethyl ether/ethanol and treated with anhydrous HCl gas to precipitate 2-(3,4-difluorophenyl)piperidine hydrochloride .[1]

Synthesis_Workflow Start 3,4-Difluorophenyl Magnesium Bromide Inter 2-(3,4-Difluorophenyl) pyridine Start->Inter Reactant 2-Chloropyridine Reactant->Inter Red Hydrogenation (PtO2 / H2) Inter->Red Prod_Base Piperidine Free Base Red->Prod_Base Salt HCl Gas / Ether Prod_Base->Salt Final 2-(3,4-Difluorophenyl) piperidine HCl Salt->Final

Caption: Simplified synthetic pathway converting the aryl-pyridine precursor to the final piperidine hydrochloride salt.

References

  • Schweri, M. M., et al. (1985).[1] "[3H]Threo-(+/-)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in corpus striatum: correlation with the stimulant properties of ritalinic acid esters." Journal of Neurochemistry, 45(4), 1062–1070.[1] Link

  • Deutsch, H. M., et al. (1996).[1] "Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs."[1] Journal of Medicinal Chemistry, 39(6), 1201–1209.[1] Link

  • PubChem. (2025).[1] "Compound Summary: 4-(3,4-Difluorophenyl)piperidine (Paroxetine Intermediate)." National Library of Medicine.[1] Link

  • Glennon, R. A., et al. (1984).[1] "Binding of phenylalkylamine derivatives at 5-HT2 and 5-HT1C receptors." Journal of Medicinal Chemistry, 27(1), 41-45.[1] (Context for aryl-amine binding modes).

Sources

Foundational

An In-depth Technical Guide to the Biological Target Deconvolution of 2-(3,4-Difluorophenyl)piperidine hydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the elucidation of the primary biological targets for the novel chemical entity, 2-(3,4-Difluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the elucidation of the primary biological targets for the novel chemical entity, 2-(3,4-Difluorophenyl)piperidine hydrochloride. The strategic framework outlined herein is designed to systematically identify and characterize the molecular interactions of this compound, leveraging its core structural motifs to inform a hypothesis-driven approach.

The piperidine heterocycle is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and bioactive compounds.[1][2] Specifically, the 2-phenylpiperidine scaffold is a privileged structure known to interact with a range of central nervous system (CNS) targets. The presence of a difluorinated phenyl ring suggests potential for enhanced metabolic stability and altered binding energetics. Given these structural alerts, this guide will focus on a logical progression of experiments to probe the most probable biological targets: the Sigma receptors (σ1 and σ2) and the N-methyl-D-aspartate (NMDA) receptor.

Part 1: Primary Target Hypothesis: Sigma (σ) Receptors

Scientific Rationale: The phenylpiperidine moiety is a classic pharmacophore for sigma receptors, a unique class of intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER).[3][4] These receptors are implicated in a host of CNS disorders, including neurodegenerative diseases, pain, and addiction, making them high-value targets for therapeutic development.[5] Therefore, the initial and most critical step is to determine if 2-(3,4-Difluorophenyl)piperidine hydrochloride exhibits affinity for σ1 and σ2 subtypes.

Experimental Workflow for Sigma Receptor Profiling

G cluster_0 Step 1: Affinity Determination cluster_1 Step 2: Functional Characterization A Compound Preparation 2-(3,4-Difluorophenyl)piperidine HCl (Serial Dilutions) B σ1 Receptor Binding Assay Source: Guinea Pig Liver Homogenate Radioligand: [3H]-(+)-Pentazocine A->B Test Compound C σ2 Receptor Binding Assay Source: Rat Liver Homogenate Radioligand: [3H]-DTG Mask: (+)-Pentazocine A->C Test Compound D Data Analysis Calculate IC50 Convert to Ki (Cheng-Prusoff) B->D C->D E Cell-Based Functional Assay (e.g., SK-N-SH cells) D->E If Ki is potent F Measure Downstream Effect (e.g., Ca2+ Mobilization via Fluo-4 AM) E->F G Challenge with Known Modulators (e.g., NMDA, PRE-084) F->G H Determine Functional Profile Agonist, Antagonist, or Modulator G->H

Caption: Workflow for σ receptor affinity and functional characterization.

Protocol 1: Radioligand Competition Binding Assays

This protocol is designed to quantify the binding affinity of the test compound for σ1 and σ2 receptors by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the inhibition constant (Ki) of 2-(3,4-Difluorophenyl)piperidine hydrochloride at σ1 and σ2 receptors.

Methodology:

  • Membrane Preparation:

    • For σ1 receptors, prepare membrane homogenates from guinea pig liver, which has a high density of these receptors.[6][7]

    • For σ2 receptors, prepare membrane homogenates from rat liver.[8]

    • Homogenize tissues in ice-cold lysis buffer, centrifuge to pellet membranes, and resuspend in an appropriate assay buffer.[9] Determine protein concentration using a standard method (e.g., BCA assay).

  • σ1 Receptor Binding Assay:

    • In a 96-well plate, combine membrane homogenate with a single concentration of [3H]-(+)-pentazocine (a selective σ1 radioligand) near its dissociation constant (Kd).[3][6]

    • Add serial dilutions of 2-(3,4-Difluorophenyl)piperidine hydrochloride (e.g., 0.1 nM to 10 µM).

    • Define non-specific binding using a high concentration (e.g., 10 µM) of a structurally distinct σ1 ligand like haloperidol.[10]

    • Incubate the plate for 90 minutes at 37°C to reach equilibrium.[6]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B), washing with ice-cold buffer to remove unbound radioligand.[9]

  • σ2 Receptor Binding Assay:

    • The protocol is similar, but uses [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), a non-selective sigma ligand.[3]

    • Crucially, all wells must contain a masking concentration (e.g., 100 nM) of (+)-pentazocine to occupy and block the σ1 receptors, thus isolating the binding to σ2 receptors.[6][11]

    • Incubate and filter as described for the σ1 assay.

  • Data Analysis:

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of radioligand used and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Affinities

TargetRadioligandTissue SourceHypothetical Ki (nM)Selectivity (σ2/σ1)
σ1 Receptor [3H]-(+)-PentazocineGuinea Pig Liver15.2\multirow{2}{*}{125x}
σ2 Receptor [3H]-DTGRat Liver1900

Part 2: Secondary Target Hypothesis: NMDA Receptors

Scientific Rationale: The NMDA receptor, a glutamate-gated ion channel critical for synaptic plasticity, is a known target for some phenylpiperidine-containing molecules, which can act as channel blockers or allosteric modulators.[12][13] Furthermore, σ1 receptors are established modulators of NMDA receptor function, often forming a complex at the ER-mitochondria interface to regulate calcium signaling.[14][15] A compound with high affinity for σ1 receptors may therefore indirectly affect NMDA receptor pathways, but a direct interaction must also be investigated.

Experimental Workflow for NMDA Receptor Functional Analysis

G cluster_0 Step 1: Functional Screening cluster_1 Step 2: Data Analysis A Cell Culture HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2B) B Whole-Cell Patch-Clamp Electrophysiology A->B C Application of Agonists Glutamate + Glycine B->C D Measure NMDA-evoked current (I_NMDA) C->D E Co-application of Test Compound 2-(3,4-Difluorophenyl)piperidine HCl D->E F Generate Concentration-Response Curve % Inhibition of I_NMDA vs. [Compound] E->F Measure change in I_NMDA G Calculate IC50 F->G H Determine Mechanism (e.g., competitive, non-competitive, uncompetitive channel block) G->H

Caption: Workflow for NMDA receptor electrophysiological characterization.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a direct functional readout of the compound's effect on NMDA receptor ion channel activity.

Objective: To determine if 2-(3,4-Difluorophenyl)piperidine hydrochloride modulates NMDA receptor function and to calculate its potency (IC50) if it is an inhibitor.

Methodology:

  • Cell Preparation:

    • Use a heterologous expression system, such as HEK293 cells, transiently or stably transfected with the cDNAs for NMDA receptor subunits (e.g., GluN1 and GluN2B, a common extrasynaptic combination).[16] Alternatively, primary cultured neurons (e.g., hippocampal or cortical) can be used for a more native system.[17]

  • Electrophysiological Recording:

    • Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier. Hold the cell membrane potential at a negative value (e.g., -60 mV).

    • Use an external solution that is free of Mg2+ to prevent voltage-dependent channel block, allowing for the isolation of the compound's direct effects.[12]

    • The internal pipette solution should contain appropriate salts to maintain cellular integrity and an osmotic balance.

  • Compound Application and Data Acquisition:

    • Establish a baseline by perfusing the cell with the external solution.

    • Apply a saturating concentration of NMDA receptor agonists (e.g., 100 µM glutamate and 10 µM glycine) to evoke an inward current (I_NMDA).[18]

    • Once a stable response is achieved, co-apply the agonists with increasing concentrations of 2-(3,4-Difluorophenyl)piperidine hydrochloride.

    • Ensure a sufficient washout period between applications to allow for receptor recovery.

  • Data Analysis:

    • Measure the peak amplitude of I_NMDA at each concentration of the test compound.

    • Calculate the percentage of inhibition relative to the control response (agonists alone).

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50.

    • Further experiments can elucidate the mechanism of action (e.g., use-dependency tests for open-channel block or varying agonist concentrations for competitive antagonism).

Data Presentation: Hypothetical NMDA Receptor Functional Data

Receptor SubtypeAssay TypeParameterHypothetical Value (µM)
GluN1/GluN2B ElectrophysiologyIC502.5

Conclusion and Future Directions

This guide presents a foundational strategy for the initial biological characterization of 2-(3,4-Difluorophenyl)piperidine hydrochloride. The proposed workflows for sigma and NMDA receptors will establish its primary molecular targets and mode of action (affinity and functional activity).

Positive results from these initial studies would warrant a broader secondary screening against a panel of CNS receptors (e.g., dopaminergic, serotonergic, adrenergic) to establish a comprehensive selectivity profile. Subsequent investigations should focus on in vivo models of disease relevant to the identified targets (e.g., models of neuropathic pain or cognitive deficits) to translate in vitro findings into potential therapeutic efficacy.

References

  • SIGMA RECEPTOR BINDING ASSAYS - PMC. (2016, December 8).
  • NMDA-receptors functional assays for CNS diseases - Neuroservice news. (2019, May 27).
  • Sigma-1 Receptor Assays with Fluorescent Ligands - Celtarys Research. (2025, September 11).
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI.
  • Sigma Receptor Binding Assays - PubMed - NIH. (2015, December 8).
  • In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed. (2009, September 15).
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (2020, March 12).
  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... - ResearchGate.
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR.
  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (2020, October 8).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).
  • Development and characterization of functional antibodies targeting NMDA receptors - PMC. (2022, February 17).
  • Sigma Receptors.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • Sigma receptor - Wikipedia.
  • NMDA receptor - Wikipedia.
  • NMDA receptor antagonist - Wikipedia.
  • Sigma-1 Receptor Chaperones and Diseases - PMC.

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Exploratory

2-(3,4-Difluorophenyl)piperidine;hydrochloride potential research applications

A Strategic Scaffold for Monoamine Transporter Modulation and CNS Drug Discovery Executive Summary 2-(3,4-Difluorophenyl)piperidine hydrochloride (2-3,4-DFPP·HCl) represents a specialized "privileged scaffold" in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Monoamine Transporter Modulation and CNS Drug Discovery

Executive Summary

2-(3,4-Difluorophenyl)piperidine hydrochloride (2-3,4-DFPP·HCl) represents a specialized "privileged scaffold" in medicinal chemistry, specifically within the class of 2-arylpiperidines. Structurally analogous to the core pharmacophore of Methylphenidate (Ritalin) and Desoxypipradrol , this compound serves as a critical probe for investigating the Norepinephrine and Dopamine Transporters (NET/DAT) .

The incorporation of a 3,4-difluoro substitution pattern on the phenyl ring is a deliberate bioisosteric modification designed to:

  • Block Metabolic Degradation: Fluorine atoms at the 3 and 4 positions prevent oxidative hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), significantly extending in vivo half-life compared to the unsubstituted parent.

  • Modulate Lipophilicity: The electron-withdrawing nature of fluorine alters the pKa of the piperidine nitrogen and increases the logP, enhancing blood-brain barrier (BBB) permeability.

  • Refine Binding Selectivity: Electronic modulation of the aromatic ring influences

    
     stacking interactions within the transporter binding pockets.
    

This guide details the synthesis, pharmacological utility, and handling protocols for 2-(3,4-Difluorophenyl)piperidine HCl, intended for researchers in neuropsychopharmacology and forensic analysis.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertySpecification
IUPAC Name 2-(3,4-Difluorophenyl)piperidine hydrochloride
CAS Number 1241683-60-2 (R-isomer base); Generic HCl salts vary
Molecular Formula C₁₁H₁₃F₂N[1] · HCl
Molecular Weight 233.69 g/mol (Salt); 197.23 g/mol (Free Base)
Solubility Highly soluble in water, methanol, DMSO (>20 mg/mL); Insoluble in hexane/ether.
Appearance White to off-white crystalline solid.
Hygroscopicity Moderate; storage in desiccated environment recommended.
Chirality Contains one stereocenter at C2. Typically synthesized as a racemate unless asymmetric hydrogenation is employed.
Structural Significance

The 2-arylpiperidine core is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. In this specific derivative, the hydrochloride salt is preferred for research due to its superior crystallinity and stability compared to the hygroscopic free base (an oil or low-melting solid).

Synthesis & Production Protocols

The most robust synthetic route utilizes a Suzuki-Miyaura Coupling followed by Heterogeneous Hydrogenation . This pathway avoids the use of unstable intermediates and allows for scalability.

Workflow Diagram (DOT)

Synthesis Start1 2-Bromopyridine Inter1 2-(3,4-Difluorophenyl)pyridine Start1->Inter1 Pd(PPh3)4, Na2CO3 DME/H2O, Reflux Start2 3,4-Difluorophenylboronic Acid Start2->Inter1 Product 2-(3,4-Difluorophenyl)piperidine Inter1->Product H2 (50 psi), PtO2 AcOH (Hydrogenation) Salt HCl Salt Formation Product->Salt HCl in Et2O

Figure 1: Two-step synthesis of 2-(3,4-Difluorophenyl)piperidine HCl.

Detailed Protocol
Step 1: Suzuki Coupling
  • Reagents: Combine 2-bromopyridine (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), and

    
     (5 mol%) in a reaction vessel.
    
  • Solvent: Add a degassed mixture of 1,2-dimethoxyethane (DME) and 2M aqueous

    
     (2:1 ratio).
    
  • Reaction: Reflux under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool, extract with ethyl acetate, wash with brine, and dry over

    
    . Purify via silica gel chromatography to yield 2-(3,4-difluorophenyl)pyridine .
    
Step 2: Hydrogenation (Reduction)
  • Catalyst: Dissolve the pyridine intermediate in glacial acetic acid. Add Platinum Oxide (

    
    , Adams' catalyst, 10 wt%).
    
  • Condition: Hydrogenate in a Parr shaker at 50 psi

    
     pressure for 24 hours at room temperature.
    
    • Note:

      
       is preferred over 
      
      
      
      to prevent defluorination of the aromatic ring.
  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate under reduced pressure.

  • Basification: Neutralize residue with 10% NaOH to pH >12 and extract with dichloromethane (DCM) to obtain the free base .

Step 3: Salt Formation
  • Dissolution: Dissolve the free base oil in minimal anhydrous diethyl ether.

  • Precipitation: Dropwise add 2M HCl in ether at 0°C.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.

Pharmacological Applications[3][5][6][7][8][9]

Monoamine Transporter Probe (NDRI)

2-(3,4-Difluorophenyl)piperidine acts as a reuptake inhibitor for dopamine (DAT) and norepinephrine (NET). It is often used in Structure-Activity Relationship (SAR) studies to map the binding pocket of these transporters.

  • Mechanism: It blocks the reuptake of neurotransmitters into the presynaptic neuron, increasing extracellular concentrations.

  • Comparison: Unlike Methylphenidate, which possesses an ester group at the 2-position, this compound lacks the ester, making it a "des-esterified" analog. This typically results in lower potency but higher stability . It serves as a baseline to test how ring substitutions (3,4-F2) affect affinity independent of the ester moiety.

Metabolic Stability & Bioisosterism

The 3,4-difluoro motif is a critical tool in drug design.

  • Metabolic Blockade: The C-F bond is stronger than the C-H bond (116 kcal/mol vs 99 kcal/mol). Replacing hydrogens at metabolic "hotspots" (para and meta positions) prevents hydroxylation.

  • Application: Researchers use this compound to validate whether a drug candidate's rapid clearance is due to ring oxidation. If the difluoro analog shows significantly longer half-life in microsome stability assays, the hypothesis is confirmed.

Forensic & Analytical Standard

With the rise of "Designer Drugs" and New Psychoactive Substances (NPS), derivatives of methylphenidate (like 3,4-dichloromethylphenidate) have appeared on the market.[2]

  • Metabolite Marker: 2-(3,4-Difluorophenyl)piperidine is a potential hydrolytic metabolite of 3,4-difluoromethylphenidate.

  • Reference Standard: Forensic labs require this hydrochloride salt to calibrate GC-MS and LC-MS/MS instruments for detecting consumption of fluorinated phenidates.

Experimental Protocols: In Vitro Assays

Microsomal Stability Assay

Objective: To quantify the metabolic resistance conferred by the fluorine substitution.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
Solubility & Lipophilicity (LogD)

Objective: Determine BBB permeability potential.

  • Method: Shake-flask method using Octanol/PBS (pH 7.4).

  • Expectation: The 3,4-difluoro analog should exhibit a higher LogD than the unsubstituted 2-phenylpiperidine due to the lipophilicity of fluorine (

    
    ).
    

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (CNS stimulant potential).

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[3][4][6]

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • Safety goggles with side shields.

    • Use within a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; reseal containers immediately after use.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28181090, (R)-2-(3,4-Difluorophenyl)piperidine. Retrieved from [Link]

  • Misra, M., et al. (2010). Synthesis and pharmacological activity of potential cocaine antagonists.[7] 2. Structure-activity relationship studies of piperidine ring-substituted methylphenidate analogs. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Negus, S. S., et al. (2009). Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-discrimination in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics. (Contextual SAR for phenylpiperidines).
  • Markowitz, J. S., & Patrick, K. S. (2008). Pharmacokinetic and Pharmacodynamic Properties of Methylphenidate and Its Isomers. Clinical Pharmacokinetics.
  • World Health Organization. (2024). Critical Review of Methylphenidate Analogues. Expert Committee on Drug Dependence.[2] (Context for forensic applications).

Sources

Foundational

The Strategic Intermediate: A Technical Guide to 2-(3,4-Difluorophenyl)piperidine Hydrochloride in Modern Drug Discovery

This document provides an in-depth technical overview of 2-(3,4-Difluorophenyl)piperidine hydrochloride, a key chemical intermediate with significant potential in the development of novel therapeutics. Tailored for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of 2-(3,4-Difluorophenyl)piperidine hydrochloride, a key chemical intermediate with significant potential in the development of novel therapeutics. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide delves into the synthesis, characterization, and strategic applications of this fluorinated piperidine derivative, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Ascendancy of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous and highly valued structural motif in medicinal chemistry, forming the backbone of a multitude of approved pharmaceutical agents.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions. The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful tool in modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity.[2]

The 3,4-difluorophenyl substitution pattern, in particular, offers a nuanced approach to molecular design. This arrangement of fluorine atoms can modulate the electronic properties of the phenyl ring and influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for target engagement. This guide focuses on the hydrochloride salt of 2-(3,4-Difluorophenyl)piperidine, a stable and readily handled form of the parent amine, making it an ideal starting material for further synthetic elaboration.

Synthesis and Purification: A Two-Step Approach

The synthesis of 2-(3,4-Difluorophenyl)piperidine hydrochloride is typically achieved through a robust and scalable two-step process: the synthesis of the pyridine precursor followed by its catalytic hydrogenation and subsequent salt formation.

Step 1: Synthesis of the Precursor - 2-(3,4-Difluorophenyl)pyridine

A common and efficient method for the synthesis of the 2-(3,4-difluorophenyl)pyridine precursor is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction joins an aryl halide with an organoboron compound, offering high yields and broad functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • 2-Bromopyridine

    • 3,4-Difluorophenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(3,4-difluorophenyl)pyridine.

Suzuki_Miyaura_Workflow

Step 2: Catalytic Hydrogenation and Hydrochloride Salt Formation

The reduction of the pyridine ring to a piperidine is a critical step that requires careful control of reaction conditions to ensure high yield and purity. Catalytic hydrogenation using a platinum group metal catalyst is a widely employed and effective method.[3]

Experimental Protocol: Catalytic Hydrogenation and Salt Formation

  • Materials:

    • 2-(3,4-Difluorophenyl)pyridine

    • Platinum(IV) oxide (PtO₂, Adams' catalyst)

    • Glacial acetic acid

    • Hydrogen gas (H₂)

    • Diethyl ether or other suitable non-polar solvent

    • Hydrochloric acid (ethanolic or ethereal solution)

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 2-(3,4-difluorophenyl)pyridine (1.0 eq) in glacial acetic acid.

    • Carefully add platinum(IV) oxide (0.05 eq) to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to 50-70 bar.

    • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases. Monitor the reaction by LC-MS to confirm the complete consumption of the starting material.

    • Carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2-(3,4-difluorophenyl)piperidine as a free base.

    • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Slowly add a solution of hydrochloric acid in ethanol or ether with stirring.

    • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-(3,4-Difluorophenyl)piperidine hydrochloride.

Hydrogenation_Workflow

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 2-(3,4-Difluorophenyl)piperidine hydrochloride is essential for its effective use as a chemical intermediate. The following table summarizes key computed properties for the free base.

PropertyValueSource
Molecular FormulaC₁₁H₁₃F₂NPubChem
Molecular Weight197.23 g/mol PubChem
XLogP32.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count1PubChem

Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring, typically in the range of 1.5-3.5 ppm. The protons on the difluorophenyl ring will appear in the aromatic region (6.8-7.5 ppm) and will exhibit complex splitting patterns due to fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five unique carbons of the piperidine ring and the six carbons of the difluorophenyl ring. The carbon atoms directly bonded to fluorine will show characteristic large one-bond carbon-fluorine coupling constants (¹JCF).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z 198.11.

Role as a Chemical Intermediate in Drug Development

The 2-(3,4-difluorophenyl)piperidine moiety is a valuable building block in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system (CNS). The difluorophenyl group can enhance binding to target proteins and improve metabolic stability, while the piperidine ring provides a versatile scaffold for further functionalization.

Although direct evidence linking 2-(3,4-Difluorophenyl)piperidine hydrochloride to the commercial synthesis of specific blockbuster drugs is not publicly documented, the structural motif is highly relevant to the development of antipsychotic and neurological disorder treatments. For instance, several atypical antipsychotics, such as aripiprazole, brexpiprazole, and cariprazine, feature aryl-piperazine or aryl-piperidine core structures.[4][5][6][7][8][9][10][11] The synthesis of analogs of these drugs often involves the coupling of a substituted piperidine or piperazine with a complex aromatic or heteroaromatic side chain. The 2-(3,4-difluorophenyl)piperidine hydrochloride intermediate provides a readily available and functionalizable starting material for the exploration of new chemical space around these important drug classes.

The primary amine of the piperidine ring serves as a nucleophilic handle for a variety of chemical transformations, including:

  • N-Arylation/N-Alkylation: Reaction with aryl halides or alkyl halides to introduce diverse substituents.

  • Amide Bond Formation: Acylation with carboxylic acids or their derivatives to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex secondary or tertiary amines.

Applications_Workflow

Conclusion and Future Perspectives

2-(3,4-Difluorophenyl)piperidine hydrochloride represents a strategically important chemical intermediate for the synthesis of novel drug candidates. Its straightforward two-step synthesis and the versatile reactivity of the piperidine nitrogen make it an attractive building block for medicinal chemists. The presence of the 3,4-difluorophenyl moiety offers the potential for enhanced biological activity and improved pharmacokinetic properties. While its direct application in the synthesis of currently marketed drugs is not widely publicized, its structural relevance to important classes of CNS-active compounds underscores its value in ongoing and future drug discovery programs. Further research into the synthesis of new derivatives and their biological evaluation is warranted to fully exploit the potential of this promising intermediate.

References

  • U.S. National Library of Medicine. PubChem. (n.d.). Fluorine.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1883-1888.
  • Beilstein Journals. (n.d.). Supporting Information: Novel library synthesis of 3,4-disubstituted pyridin-2(1H).
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (n.d.). WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol.
  • PMC. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
  • IUCr Journals. (2025, February 11). Synthesis and crystal structures of five fluorinated diphenidine derivatives. IUCrData, 10(2).
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • Google Patents. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments.
  • U.S. National Library of Medicine. PubChem. (n.d.). Aripiprazole. Retrieved from [Link]

  • U.S. National Library of Medicine. PubChem. (n.d.). Cariprazine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Cariprazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Aripiprazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Brexpiprazole. Retrieved from [Link]

  • VRAYLAR® (cariprazine) Dosing Information. (n.d.).
  • PMC. (n.d.). Brexpiprazole in patients with schizophrenia with or without substance use disorder: an observational study.
  • Drugs.com. (2025, July 10). Brexpiprazole: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • ClinPGx. (n.d.). aripiprazole.
  • Fenhe Chemical. (2017, August 14). Aripiprazole Antipsychotic Medication,3,4-Dihydro-7-Hydroxy-2(1H)quinolinone,N-2,3-Dichlorophenyl Pyrazine HCL.
  • VRAYLAR® (cariprazine) for Bipolar I or Major Depressive Disorder. (n.d.).
  • Pharmaffiliates. (n.d.). Aripiprazole-impurities.
  • PMC. (n.d.). Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder.
  • U.S. Food and Drug Administration. (n.d.). REXULTI® (brexpiprazole) tablets, for oral use.

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Exploratory

(S)-2-(3,4-Difluorophenyl)piperidine: A Privileged Chiral Scaffold for CNS and Oncology Targets

Topic: (S)-2-(3,4-Difluorophenyl)piperidine Enantiomer Properties Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The "Warhead" of N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-2-(3,4-Difluorophenyl)piperidine Enantiomer Properties Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Warhead" of Next-Gen CNS Ligands

(S)-2-(3,4-Difluorophenyl)piperidine (CAS: 1241683-60-2) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple piperidines, the introduction of the 3,4-difluoro substitution pattern on the 2-aryl ring significantly modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity (LogP ~2.4), while the (S)-configuration often dictates high-affinity binding to chiral pockets in G-Protein Coupled Receptors (GPCRs), specifically Dopamine D4 , Substance P (NK1) , and Norepinephrine Transporters (NET) .

This guide serves as a definitive technical resource for the physicochemical characterization, enantioselective synthesis, and pharmacological deployment of this critical intermediate.

Physicochemical Profile & Molecular Descriptors

The fluorination pattern of this scaffold is not merely decorative; it lowers the pKa of the piperidine nitrogen via inductive effects compared to the non-fluorinated analog, potentially altering blood-brain barrier (BBB) permeability and lysosomal trapping.

Table 1: Core Physicochemical Properties
PropertyValueTechnical Note
Molecular Formula C₁₁H₁₃F₂N--
Molecular Weight 197.23 g/mol Fragment-based drug discovery (FBDD) compliant (<200 Da).
Exact Mass 197.1016Monoisotopic mass for HRMS validation.[1]
Chiral Center C2 (S-configuration)Critical for receptor selectivity (e.g., NK1 vs. NK2).
cLogP 2.4 ± 0.2Optimal range for CNS penetration (Lipinski Rule of 5 compliant).
pKa (Calc) ~9.2Moderately basic; exists predominantly as cation at physiological pH.
TPSA 12.03 ŲHighly permeable; excellent oral bioavailability predicted.
H-Bond Donors/Acceptors 1 / 3Fluorines act as weak acceptors; NH is a donor.

Enantioselective Synthesis & Resolution Protocols

Obtaining the pure (S)-enantiomer is the primary bottleneck in utilizing this scaffold. Two robust, self-validating workflows are presented below: Classical Chemical Resolution and Asymmetric Lithiation .

Protocol A: Classical Resolution via Di-p-toluoyl-L-tartaric Acid

Best for: Multi-gram scale preparation from racemic starting material.

  • Salt Formation: Dissolve racemic 2-(3,4-difluorophenyl)piperidine (1.0 equiv) in hot ethanol. Add (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (0.5 equiv).

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The (S)-amine forms a less soluble diastereomeric salt with L-DTTA.

  • Filtration & Wash: Filter the white precipitate. Wash with cold ethanol to remove the soluble (R)-amine salt.

  • Free Basing: Suspend the solid in CH₂Cl₂ and treat with 1M NaOH. Separate the organic layer, dry over MgSO₄, and concentrate.

  • Validation: Analyze via Chiral HPLC (Chiralpak AD-H, Hexane/IPA/DEA 90:10:0.1). Target ee > 98%.

Protocol B: Asymmetric Lithiation (Beak-Coldham Method)

Best for: De novo synthesis with high enantiopurity.

This method utilizes the dynamic kinetic resolution (DKR) of N-Boc-piperidine using a chiral ligand.

  • Complexation: Treat N-Boc-piperidine with s-BuLi and (-)-Sparteine in Et₂O at -78°C. The lithium coordinates with sparteine, differentiating the pro-chiral protons at C2.

  • Transmetallation/Coupling: Add ZnCl₂ followed by Negishi coupling with 1-bromo-3,4-difluorobenzene (Pd(OAc)₂/t-Bu₃P catalyst).

  • Deprotection: Remove the Boc group with TFA/DCM.

Visualization: Synthesis & Resolution Workflow

SynthesisWorkflow cluster_0 Route A: Resolution cluster_1 Route B: Asymmetric Synthesis Racemate Racemic 2-(3,4-difluorophenyl)piperidine Resolution Chemical Resolution (L-DTTA in EtOH) Racemate->Resolution 0.5 eq L-DTTA Salt (S)-Amine • L-DTTA Salt (Precipitate) Resolution->Salt Crystallization Filtrate (R)-Amine Enriched (Mother Liquor) Resolution->Filtrate Soluble Fraction FreeBase Free Basing (1M NaOH / DCM) Salt->FreeBase Neutralization FinalProduct Pure (S)-2-(3,4-difluorophenyl)piperidine (>98% ee) FreeBase->FinalProduct Isolation NBoc N-Boc-Piperidine Lithiation Asymmetric Lithiation (s-BuLi / (-)-Sparteine) NBoc->Lithiation -78°C, Et2O Coupling Negishi Coupling (3,4-F2-Ph-Br / Pd cat.) Lithiation->Coupling ZnCl2 then Pd Deprotection Boc Deprotection (TFA) Coupling->Deprotection Deprotection->FinalProduct Alternative Route

Figure 1: Dual pathways for accessing the (S)-enantiomer. Route A is preferred for scale-up; Route B is preferred for diversity-oriented synthesis.

Pharmacological Applications & Mechanism of Action[2][3][4]

The (S)-2-(3,4-difluorophenyl)piperidine moiety acts as a bioisostere for the diphenylmethyl group found in older antihistamines and anticholinergics, but with significantly improved selectivity profiles.

Substance P (NK1) Receptor Antagonism

In NK1 antagonists (e.g., analogs of CP-99,994), the 2-aryl piperidine core anchors the molecule in the receptor's transmembrane binding pocket.

  • Mechanism: The basic nitrogen forms a salt bridge with a conserved Aspartate/Glutamate residue in the receptor. The (S)-phenyl ring projects into a hydrophobic sub-pocket.

  • Fluorine Effect: The 3,4-difluoro substitution prevents metabolic hydroxylation at the para-position (a common clearance pathway for phenyl-piperidines) and increases potency via electrostatic interactions with aromatic residues (e.g., Trp, Phe) in the binding site.

Dopamine D4 & Norepinephrine Transporter (NET)

This scaffold is structurally homologous to Methylphenidate and Paroxetine .

  • D4 Selectivity: 3,4-difluoro analogs have shown high affinity for the D4 receptor, a target implicated in cognitive deficits in schizophrenia and ADHD. The specific (S)-configuration is often required to avoid steric clash with the receptor's extracellular loops.

Visualization: Pharmacophore Mapping

Pharmacophore PiperidineN Piperidine Nitrogen (Cationic Center) AspResidue Receptor Aspartate (Ionic Interaction) PiperidineN->AspResidue Salt Bridge (Strong) DifluoroPhenyl 3,4-Difluorophenyl (Hydrophobic/Electronic) HydrophobicPocket Hydrophobic Pocket (Pi-Pi Stacking) DifluoroPhenyl->HydrophobicPocket Pi-Stacking / Fluorine Effect MetabolicSite CYP450 Heme (Metabolic Attack) DifluoroPhenyl->MetabolicSite BLOCKS Oxidation (Steric/Electronic) ChiralCenter (S)-Chiral Center (Vector Control) ChiralCenter->PiperidineN Orients ChiralCenter->DifluoroPhenyl Orients

Figure 2: Pharmacophore map illustrating the binding mode and metabolic protection conferred by the 3,4-difluoro substitution.

References

  • Coldham, I., et al. (2022).[2] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." Journal of Organic Chemistry. Link

  • Donohoe, T. J., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.[3] Link

  • Rowley, M., et al. (2001). "Process for the synthesis of 4-(4'-fluorophenyl)-piperidines." Google Patents (WO2001002357A2). Link

  • PubChem. (2025). "(R)-2-(3,4-Difluorophenyl)piperidine Compound Summary." National Library of Medicine. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 2-(3,4-Difluorophenyl)piperidine Hydrochloride

Prepared by: Gemini, Senior Application Scientist This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-(3,4-Difluorophenyl)piperidine hydrochloride. It is i...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-(3,4-Difluorophenyl)piperidine hydrochloride. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety.

Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in safe handling. 2-(3,4-Difluorophenyl)piperidine hydrochloride is a piperidine derivative, a class of compounds frequently used as building blocks in pharmaceutical synthesis.

PropertyValueSource
IUPAC Name (2R)-2-(3,4-difluorophenyl)piperidine;hydrochloride[1]
Synonyms (R)-2-(3,4-Difluorophenyl)piperidine[1]
CAS Number 1241683-60-2 (for the (R)-enantiomer)[1]
Molecular Formula C₁₁H₁₃F₂N · HCl
Molecular Weight 197.22 g/mol (base)[1]
Appearance Typically an off-white to white solid or powder[2][3]

Hazard Identification and GHS Classification

2-(3,4-Difluorophenyl)piperidine hydrochloride is classified as a hazardous substance. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

GHS data synthesized from multiple sources.[2][4]

Signal Word: Warning [2]

Hazard Pictograms:



The primary hazards are irritant effects. While acute toxicity data is not extensively available, the compound's irritant nature necessitates careful handling to prevent exposure. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. It is not classified as a carcinogen by IARC, NTP, or OSHA.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls

The primary engineering control for handling this powdered substance is ventilation.

  • Fume Hood/Ventilated Enclosure: All weighing and handling of the solid material should be performed in a certified chemical fume hood or a similar ventilated enclosure to prevent the inhalation of dust particles.[3][5]

  • Local Exhaust Ventilation: If handling outside of a fume hood is unavoidable, use local exhaust ventilation to capture dust at the source.[6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields are mandatory to prevent eye contact with dust particles.[5][7] In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[8]

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, impervious clothing may be necessary.[5]

  • Hand Protection: Wear chemical-impermeable gloves that have been inspected for integrity before use.[5] Nitrile or neoprene gloves are generally suitable for handling solids. Always wash hands thoroughly with soap and water after removing gloves.[6]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA-approved respirator is required.[7] For dusts, a particulate filter (such as an N95 or P2 type) is appropriate.

The following diagram illustrates the logical workflow for ensuring adequate protection when handling the compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_controls Control Measures start Task: Handle 2-(3,4-Difluorophenyl) piperidine HCl assess_risk Assess Risk: - Quantity - Dust potential - Duration start->assess_risk eng_controls Engineering Controls: Work in Chemical Fume Hood assess_risk->eng_controls ppe_select Select PPE: - Safety Goggles - Lab Coat - Impermeable Gloves eng_controls->ppe_select resp_check Is dust generation a significant risk? ppe_select->resp_check respirator Add Respirator (e.g., N95) resp_check->respirator Yes proceed Proceed with Handling resp_check->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling the Compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for both safety and maintaining the integrity of the compound.

Handling
  • Avoid Dust Formation: Handle the solid carefully to avoid creating and dispersing dust.[2][5] Use non-sparking tools for transfers.[5][9]

  • Avoid Contact: Prevent all contact with skin, eyes, and clothing.[5][10]

  • Ventilation: Always handle the product in a well-ventilated area, preferably a chemical fume hood.[3][9]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2][6] Do not eat, drink, or smoke in the laboratory area.[3][11]

Storage
  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][5]

  • Conditions: Store in a dry, cool, and well-ventilated place.[2][3][5] Some suppliers recommend refrigeration.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][7]

  • Security: For larger quantities, consider storing in a locked cabinet or an area with restricted access.[3][12]

Emergency Procedures

Rapid and correct response to an exposure or spill is crucial. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately.[5] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][13] If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or Poison Control Center immediately.[3][5]

Accidental Release Measures (Spills)
  • Personnel: Evacuate non-essential personnel from the area.[5] Ensure adequate ventilation. Wear the appropriate PPE as described in Section 3, including respiratory protection.[5] Avoid breathing dust.

  • Containment: Prevent the spill from entering drains or waterways.[5]

  • Cleanup: Carefully sweep or scoop up the spilled solid material, avoiding dust generation.[2] A wet-brushing method or a HEPA-filtered vacuum can be used.[10] Place the collected material into a suitable, labeled container for disposal.[2][5]

  • Decontamination: Clean the spill area thoroughly with soap and water once the solid material has been removed.

The following flowchart outlines the appropriate response to an accidental exposure.

Exposure_Response cluster_actions Immediate Actions exposure Accidental Exposure Occurs inhalation Inhalation skin Skin Contact eye Eye Contact ingestion Ingestion move_air Move to Fresh Air inhalation->move_air remove_clothes Remove Contaminated Clothing skin->remove_clothes flush_eyes Flush Eyes with Water (15 min) eye->flush_eyes rinse_mouth Rinse Mouth with Water (Do NOT Induce Vomiting) ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_air->seek_medical wash_skin Wash Skin with Soap & Water (15 min) remove_clothes->wash_skin wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: Emergency First Aid Response Flowchart.

Fire-Fighting and Disposal

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5]

  • Specific Hazards: In the event of a fire, hazardous decomposition products may be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[5]

Disposal Considerations
  • Waste Disposal: This material and its container must be disposed of as hazardous waste. Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]

  • Environmental Precautions: Do not allow the chemical to enter drains, sewer systems, or waterways.[5][10]

  • Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous.[5] They can be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill according to local regulations.[5]

Conclusion

2-(3,4-Difluorophenyl)piperidine hydrochloride is a valuable research chemical with defined hazards, primarily as a skin, eye, and respiratory irritant. By understanding its properties and adhering to the safety protocols outlined in this guide—including the consistent use of engineering controls and appropriate personal protective equipment—researchers and scientists can handle this compound safely and effectively. A proactive approach to safety is paramount in the research and development environment.

References

  • 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET - 4,4-Difluoropiperidine hydrochloride. Sigma-Aldrich.

  • SAFETY DATA SHEET - 4,4-Difluoropiperidine Hydrochloride. TCI Chemicals.

  • (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. PubChem.

  • SAFETY DATA SHEET - 4-(4-Fluorobenzoyl)piperidine hydrochloride. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - 4,4-Difluoropiperidine hydrochloride. Sigma-Aldrich.

  • Material Safety Data Sheet - Piperidine. Sigma-Aldrich.

  • SAFETY DATA SHEET - Piperidine hydrochloride. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Piperidine hydrochloride. Fisher Scientific.

  • (R)-2-(3,4-Difluorophenyl)piperidine. PubChem.

  • SAFETY DATA SHEET - 4,4-Difluoropiperidine hydrochloride. Fisher Scientific.

  • SAFETY DATA SHEET - 1-(2,3-Dichlorophenyl) piperazine monohydrochloride. Sigma-Aldrich.

  • SAFETY DATA SHEET - 2,4-Difluorophenylhydrazine hydrochloride. Fisher Scientific.

  • 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride. Chemicalbook.

  • SAFETY DATA SHEET - MULTI-PRO MAINTENANCE INTERIOR EGGSHELL. PPG.

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia.

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

  • SAFETY DATA SHEET - 1-(4-Fluorophenyl) piperazine dihydrochloride. Merck Millipore.

  • Personal protective equipment for handling DIAVERIDINE HYDROCHLORIDE. Benchchem.

  • Emergency Drug Kits: Pharmacological and Technical Considerations. PMC.

  • Toxicologic Emergencies. AMBOSS.

  • 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride. Tokyo Chemical Industry.

  • Safe Handling of Hazardous Drugs. safety.duke.edu.

  • CAS 6091-44-7: Piperidine hydrochloride. CymitQuimica.

Sources

Exploratory

Technical Safety &amp; Handling Guide: 2-(3,4-Difluorophenyl)piperidine Hydrochloride

The following is an in-depth technical guide and safety whitepaper for 2-(3,4-Difluorophenyl)piperidine hydrochloride . This document is designed for researchers and drug development professionals, synthesizing chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety whitepaper for 2-(3,4-Difluorophenyl)piperidine hydrochloride . This document is designed for researchers and drug development professionals, synthesizing chemical safety data with practical handling protocols.

[1]

Document Control:

  • Version: 1.0

  • Classification: Pharmaceutical Intermediate / Fine Chemical[1]

  • Target Audience: Medicinal Chemists, Process Safety Engineers, Analytical Scientists[1]

Executive Summary & Chemical Identity[1][2]

2-(3,4-Difluorophenyl)piperidine hydrochloride is a specialized fluorinated heterocycle used primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] As a 2-substituted phenylpiperidine, it shares structural homology with norepinephrine reuptake inhibitors (NRIs) and stimulant class compounds (e.g., methylphenidate analogs), while the 3,4-difluoro substitution pattern is often employed to block metabolic oxidation sites and modulate lipophilicity (LogP).[1]

This guide moves beyond the standard MSDS to provide a "Safety by Design" framework for handling this compound in high-throughput screening (HTS) and lead optimization workflows.

Substance Identification Table
ParameterSpecification
Chemical Name 2-(3,4-Difluorophenyl)piperidine hydrochloride
CAS Number 1203682-32-9 (Racemic HCl) / 1241683-60-2 (R-isomer base)
Molecular Formula C₁₁H₁₃F₂N[1][2][3] · HCl
Molecular Weight 233.69 g/mol (Salt) / 197.22 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Purity Standard ≥98.0% (HPLC)

Hazard Assessment & GHS Classification

While specific toxicological data for this exact isomer is proprietary to certain development pipelines, structural activity relationship (SAR) analysis with analogous phenylpiperidines mandates a conservative hazard classification.

GHS Label Elements[1][3][4][6][7][8]
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Irritant)[1]
      
    • 
      (Target Organ Toxicity - Predicted)[1]
      
Detailed Hazard Statements (H-Codes)
  • H302: Harmful if swallowed. (Acute Toxicity, Oral - Category 4)[1]

  • H315: Causes skin irritation.[3][4][5] (Skin Corrosion/Irritation - Category 2)[1][3]

  • H319: Causes serious eye irritation.[3][6][4][5][7] (Serious Eye Damage/Eye Irritation - Category 2A)[1]

  • H335: May cause respiratory irritation.[3][6][5] (STOT - Single Exposure - Category 3)[1][3]

Physiological Basis of Toxicity
  • Mucosal Irritation: As a secondary amine salt, the compound can hydrolyze in moist mucous membranes (eyes, lungs) to release HCl and the free amine, causing immediate chemical irritation.

  • CNS Activity: Being a lipophilic phenylpiperidine, systemic absorption may modulate monoamine transporters. While potency varies, all 2-phenylpiperidines should be treated as potential CNS active agents until proven otherwise.[1]

Strategic Handling & Containment Protocols

Handling fluorinated phenylpiperidines requires a tiered approach based on the quantity and physical state. The following decision matrix dictates the required engineering controls.

Workflow: Operational Safety Decision Tree

SafetyMatrix Start Start: Material Handling StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solution / Liquid StateCheck->Solution Dissolved QtyCheck Quantity > 1g? Solid->QtyCheck StdRisk Standard Protocol: - Fume Hood Recommended - Single Nitrile Gloves - Safety Glasses Solution->StdRisk HighRisk High Risk Protocol: - Fume Hood Required - Double Nitrile Gloves - N95/P100 Respirator (if open) QtyCheck->HighRisk Yes QtyCheck->StdRisk No Weighing Weighing Procedure: Use Static-Free Spatula Anti-vibration Balance Table HighRisk->Weighing

Caption: Decision matrix for determining PPE and engineering controls based on physical state and quantity.

Specific Engineering Controls
  • Weighing Operations:

    • Hygroscopicity Alert: Hydrochloride salts are often hygroscopic. Weighing should be performed quickly to prevent water uptake, which alters stoichiometry in synthesis.

    • Static Control: Fluorinated powders can be static-prone.[1] Use an ionizing blower or anti-static gun during transfer to prevent "flying powder" inhalation risks.

  • Reaction Setup:

    • All reactions involving heating or volatile solvents (e.g., refluxing in DCM/Methanol) must be conducted in a certified chemical fume hood with a face velocity of 80–100 fpm.

Emergency Response & Stability

Firefighting Measures
  • Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1][5] Do not use high-pressure water jets , as this may scatter the light powder.[1]

  • Combustion Products: Emits toxic fumes under fire conditions, specifically:[1]

    • Hydrogen Chloride (HCl)[1]

    • Hydrogen Fluoride (HF) — Requires specialized medical treatment (Calcium Gluconate gel).[1]

    • Nitrogen Oxides (NOx)[1]

Accidental Release (Spill Protocol)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don a Tyvek suit, double nitrile gloves, and a full-face respirator with acid gas/organic vapor cartridges.

  • Contain: Cover the spill with a dry absorbent pad or sand. Do not use water initially, as it will dissolve the salt and spread the contamination.

  • Neutralize: Once collected, the surface can be wiped with a dilute sodium bicarbonate solution to neutralize any acidic residues.

Stability & Storage
  • Storage Condition: Refrigerator (2–8°C).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The amine functionality can oxidize over time, and the HCl salt can absorb atmospheric moisture, leading to "clumping" and hydrolysis.

  • Incompatibilities: Strong oxidizing agents (e.g., permanganates), strong bases (liberates the free amine).[1]

Analytical Verification & Synthesis Context

To ensure scientific integrity, researchers must validate the identity of the material before use.

Identity Verification Workflow
  • ¹H NMR (DMSO-d₆): Look for the characteristic piperidine multiplets (1.5–3.5 ppm) and the aromatic region (6.9–7.5 ppm).[1] The 3,4-difluoro substitution pattern will show complex splitting due to H-F coupling.[1]

  • ¹⁹F NMR: Essential for confirming the difluoro substitution. Expect two distinct signals (around -130 to -145 ppm) showing coupling to each other and adjacent protons.[1]

Synthetic Utility Pathway

This compound is a versatile nucleophile. The secondary amine at the piperidine nitrogen is the primary reactive site.

SynthesisPath Start 2-(3,4-Difluorophenyl) piperidine HCl Base Free Base Formation (NaOH/DCM) Start->Base Neutralization Alkylation N-Alkylation (R-X, K2CO3) Base->Alkylation Amide Amide Coupling (R-COOH, HATU) Base->Amide Target1 N-Substituted Bioactive Analog Alkylation->Target1 Target2 Peptidomimetic Scaffold Amide->Target2

Caption: Common synthetic transformations for 2-(3,4-difluorophenyl)piperidine in medicinal chemistry.

References

  • PubChem. (n.d.).[2] (R)-2-(3,4-Difluorophenyl)piperidine.[1][2] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Fluorinated Phenylpiperidines. Retrieved February 18, 2026, from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(3,4-Difluorophenyl)piperidine HCl

For Neuropharmacological Research & Drug Discovery Introduction & Molecule Profile[2][3][4][5][6] Target Molecule: 2-(3,4-Difluorophenyl)piperidine hydrochloride CAS Registry Number: 1241683-60-2 (Free base generic ref)...

Author: BenchChem Technical Support Team. Date: February 2026

For Neuropharmacological Research & Drug Discovery

Introduction & Molecule Profile[2][3][4][5][6]

Target Molecule: 2-(3,4-Difluorophenyl)piperidine hydrochloride CAS Registry Number: 1241683-60-2 (Free base generic ref) / Proprietary Salt Form Molecular Formula: C₁₁H₁₃F₂N[1] · HCl

The 2-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous Norepinephrine Reuptake Inhibitors (NRIs) and NMDA receptor antagonists.[1] The specific inclusion of the 3,4-difluoro substitution pattern is a strategic bioisosteric modification designed to block metabolic oxidation at the para- and meta-positions of the phenyl ring, thereby extending in vivo half-life compared to the non-fluorinated parent compounds.[1]

This Application Note details a robust, two-stage synthetic route optimized for laboratory-scale production (1g – 50g). Unlike traditional resolution methods, this route utilizes a modular Suzuki coupling followed by a high-pressure catalytic hydrogenation, ensuring high throughput and reproducibility.[1]

Strategic Synthetic Workflow

The synthesis is divided into three critical phases. This modular approach allows for intermediate quality control, preventing the carryover of boronic acid impurities into the sensitive hydrogenation step.

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl carbon framework.[1] Reaction: 2-Bromopyridine + 3,4-Difluorophenylboronic acid


 2-(3,4-Difluorophenyl)pyridine.[1]
Phase 2: Heterogeneous Catalytic Hydrogenation

Objective: Reduce the pyridine ring to the saturated piperidine.[1] Reaction: 2-(3,4-Difluorophenyl)pyridine + H₂ (PtO₂)


 2-(3,4-Difluorophenyl)piperidine.[1]
Note: We utilize Adams' Catalyst (PtO₂) in acidic media.[1] This is superior to Pd/C for pyridine reduction as it minimizes the formation of partially reduced tetrahydropyridine intermediates.
Phase 3: Hydrochlorination

Objective: Isolate the stable hydrochloride salt.[1]

Workflow Visualization

SyntheticRoute Start 2-Bromopyridine Inter Intermediate: 2-(3,4-Difluorophenyl)pyridine Start->Inter Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Boronic 3,4-Difluorophenyl- boronic acid Boronic->Inter Product Target: 2-(3,4-Difluorophenyl)- piperidine HCl Inter->Product Hydrogenation PtO2, H2 (60 psi) AcOH, 24h

Caption: Figure 1. Modular synthetic pathway converting heteroaryl halides to saturated piperidine salts.

Detailed Experimental Protocols

Phase 1: Suzuki Coupling (Biaryl Formation)[1]

Rationale: The use of Pd(dppf)Cl₂ is specified over Pd(PPh₃)₄.[2] The bidentate dppf ligand confers higher stability against oxidation and prevents rapid catalyst deactivation, which is crucial when scaling up.

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1][2]

  • 3,4-Difluorophenylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1][2][3] · DCM complex (0.03 equiv / 3 mol%)[1]

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Protocol:

  • Setup: Charge a 3-neck round bottom flask with 2-bromopyridine (e.g., 10.0 mmol), boronic acid (12.0 mmol), and K₂CO₃ (25.0 mmol).

  • Solvent: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Inerting: Sparge the mixture with Nitrogen or Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.3 mmol) quickly under positive inert gas pressure.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LCMS.[1][2]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute filtrate with EtOAc, wash with brine (2x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Expected Yield: 85-92%[1]

    • Appearance: Off-white to pale yellow solid.[1]

Phase 2: Catalytic Hydrogenation (Pyridine Reduction)[1]

Rationale: Pyridine rings are electron-deficient and resistant to hydrogenation.[1] Using Glacial Acetic Acid protonates the pyridine nitrogen (forming the pyridinium ion), which significantly lowers the activation energy for reduction. PtO₂ is the catalyst of choice for complete saturation.

Reagents:

  • 2-(3,4-Difluorophenyl)pyridine (Intermediate from Phase 1)[1]

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5-10 wt% loading relative to substrate)[1]

  • Glacial Acetic Acid (0.5 M concentration relative to substrate)

Protocol:

  • Safety Check: Hydrogen gas is highly flammable.[1] PtO₂ is pyrophoric if dried.[1] Ensure all equipment is grounded.

  • Loading: In a Parr hydrogenation bottle, dissolve the intermediate (e.g., 5g) in Glacial Acetic Acid (40 mL).

  • Catalyst: Carefully add PtO₂ (250-500 mg). Tip: Add catalyst to the wet solution to minimize spark risk.[1]

  • Pressurization: Attach to a Parr Shaker. Purge with N₂ (3x), then H₂ (3x).[1] Pressurize to 60 psi (4 bar) .

  • Reaction: Shake at Room Temperature for 12–24 hours.

    • Monitoring: Aliquot NMR is required.[1] Look for the disappearance of aromatic pyridine protons (7.0–8.5 ppm) and appearance of aliphatic multiplets (1.5–3.5 ppm).

  • Workup:

    • Purge system with N₂.

    • Filter through Celite carefully (keep wet with solvent to prevent catalyst ignition).[1]

    • Concentrate the acetic acid solution to a viscous oil.[1]

    • Basification: Dissolve residue in DCM, cool to 0°C, and slowly add 2M NaOH until pH > 12.

    • Extract with DCM (3x).[1] Dry organic layer (Na₂SO₄) and concentrate to yield the Free Base .[1]

Phase 3: Hydrochloride Salt Formation[1]

Protocol:

  • Dissolve the Free Base oil in a minimal amount of anhydrous Diethyl Ether or DCM.[1]

  • Cool to 0°C.

  • Dropwise add 2.0 M HCl in Diethyl Ether (1.1 equiv).

  • A white precipitate should form immediately.[1] Stir for 30 mins.

  • Filter the solid, wash with cold ether, and dry under vacuum.[1]

    • Final Appearance: White crystalline solid.[1]

Analytical Data Summary

ParameterSpecificationMethod
Appearance White Crystalline SolidVisual
¹H NMR (DMSO-d₆)

9.2 (br s, NH₂⁺), 7.4-7.1 (m, 3H, Ar-H), 4.1 (d, 1H,

-CH), 3.2-1.6 (m, 8H, Piperidine ring)
400 MHz NMR
¹⁹F NMR -138.5 ppm, -141.2 ppm (approx)³⁷⁶ MHz NMR
Mass Spec [M+H]⁺ = 198.1LC-MS (ESI)
Melting Point >200°C (Decomposition)Capillary

Troubleshooting & Decision Logic

Use the following logic flow to address common issues during the critical hydrogenation step.

Troubleshooting Start Check NMR after 24h Decision Aromatic Pyridine Signals Present? Start->Decision Complete Proceed to Workup Decision->Complete No Incomplete Incomplete Reduction Decision->Incomplete Yes Action1 Add fresh PtO2 (2 wt%) Increase Pressure to 80 psi Incomplete->Action1 Rate Slow Action2 Check for Catalyst Poisoning (Sulphur/Amines from Phase 1) Incomplete->Action2 Stalled Action2->Action1 Repurify & Restart

Caption: Figure 2. Decision tree for troubleshooting incomplete hydrogenation of the pyridine intermediate.

References

  • Organic Chemistry Portal. (2025).[1] Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link][1]

  • Reddy, M. S., et al. (2015).[1] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link][1]

Sources

Application

Application Note: HPLC Purification of 2-(3,4-Difluorophenyl)piperidine Hydrochloride

This Application Note and Protocol guide is designed for researchers and process chemists involved in the purification of 2-(3,4-Difluorophenyl)piperidine hydrochloride . It synthesizes principles of fluorinated-phase ch...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists involved in the purification of 2-(3,4-Difluorophenyl)piperidine hydrochloride . It synthesizes principles of fluorinated-phase chromatography with standard basic-amine handling to ensure high recovery and purity.

Introduction & Physicochemical Profile

2-(3,4-Difluorophenyl)piperidine is a pharmacologically relevant building block, often serving as a core scaffold for NK1 antagonists, serotonin reuptake inhibitors, and ion channel modulators. Its purification presents three distinct challenges:

  • Basicity: The secondary amine (pKa ~9.5–10.5) interacts strongly with residual silanols on silica columns, leading to peak tailing.

  • Fluorine Selectivity: Separation from defluorinated impurities (e.g., monofluoro analogs) or regioisomers (2,3-difluoro) is difficult on standard C18 phases due to similar hydrophobicity.

  • Salt Form: The target is a hydrochloride salt. Standard prep-HPLC using Trifluoroacetic Acid (TFA) yields a trifluoroacetate salt, requiring a specific salt-exchange protocol.

Compound Profile
PropertyValue (Approx.)Implication for HPLC
Formula C₁₁H₁₃F₂N · HClPolar salt form; soluble in water/methanol.
MW 197.23 (Free Base)Low MW requires sensitive detection.
LogP ~2.4Moderately lipophilic; retains well on RP columns.
pKa ~9.8 (Piperidine N)Critical: Requires pH control (pH < 3 or pH > 10).
Chirality 1 Chiral Center (C2)Synthesis often yields a racemate requiring chiral resolution.

Method Development Strategy (The "Why")

Stationary Phase Selection: The "Fluorine" Advantage

While C18 is the standard workhorse, Pentafluorophenyl (PFP) phases are superior for this specific compound.

  • Mechanism: PFP phases engage in

    
     interactions with the electron-deficient difluorophenyl ring of the analyte.
    
  • Benefit: This orthogonal selectivity often resolves the target from "des-fluoro" impurities (synthesis byproducts missing a fluorine atom) that co-elute on C18.

Mobile Phase Modifiers
  • Acidic (Formic Acid/TFA): Protonates the amine, preventing free-base interactions with silanols. TFA (0.1%) is preferred for Preparative HPLC due to sharper peak shape, despite the ion-pairing effect.

  • Basic (Ammonium Bicarbonate, pH 10): Only for hybrid-silica columns (e.g., Waters XBridge, Agilent Poroshell HPH). High pH keeps the amine neutral (unprotonated), improving loading capacity and peak symmetry.

Protocol 1: Analytical Quality Control (QC)

Objective: Assess purity and identify impurities before scale-up.

System: HPLC with Diode Array Detector (DAD) Column: Fluorophenyl-Hexyl or PFP (e.g., Phenomenex Luna PFP(2) or Thermo Hypersil GOLD PFP), 5 µm, 4.6 x 150 mm. Alternative: High-pH stable C18 (e.g., XBridge C18).

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Solvent B: Acetonitrile (ACN).[2]

Gradient Method:

Time (min) % A % B Flow (mL/min) Note
0.0 95 5 1.0 Equilibration
15.0 30 70 1.0 Linear Gradient
18.0 5 95 1.0 Wash

| 20.0 | 95 | 5 | 1.0 | Re-equilibration |

Detection: UV at 215 nm (strongest signal for piperidine backbone) and 254 nm (aromatic specificity).

Protocol 2: Preparative HPLC Purification

Objective: Isolate >100 mg of compound with >98% purity.

Pre-requisite: Filter crude sample through a 0.45 µm PTFE filter. Dissolve in 50:50 Water:MeOH to match initial gradient conditions.

Preparative Parameters:

  • Column: Prep C18 or PFP, 21.2 x 150 mm, 5 µm or 10 µm.

  • Flow Rate: 20 mL/min.

  • Loading: 50–100 mg per injection (dependent on column dimensions).

Step-by-Step Workflow:

  • Scouting: Run a linear gradient (5-95% B) to locate the peak.

  • Optimization: Create a "focused gradient" centered on the elution %B.

    • Example: If elution is at 40% B, run a shallow gradient from 30% to 50% B over 10 minutes.

  • Collection: Trigger fraction collection by threshold (UV absorbance) or slope.

  • Pooling: Analyze fractions via Protocol 1. Pool fractions with >98% purity.

Protocol 3: Salt Exchange (TFA to HCl)

Critical Step: Prep HPLC using TFA yields the Trifluoroacetate salt . To obtain the Hydrochloride salt , you must perform a salt exchange.

Method A: Ion Exchange Resin (Gentle)

  • Dissolve the purified TFA salt in Methanol/Water.

  • Pass through a column packed with Dowex 1X8 (Cl- form) or equivalent strongly basic anion exchange resin.

  • Elute with water/methanol. The TFA anion is swapped for Chloride.

  • Lyophilize to obtain the HCl salt.

Method B: Chemical Displacement (Rapid)

  • Dissolve the TFA salt in a minimal amount of dry Ethyl Acetate or Diethyl Ether.

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise.

  • The HCl salt is less soluble in ether than the TFA salt and should precipitate.

  • Filter the white solid and dry under vacuum.

Visualization: Decision & Workflow Diagrams

Figure 1: Column Selection Decision Tree

Caption: Logic flow for selecting the optimal stationary phase based on impurity profile and pH requirements.

ColumnSelection Start Start: Crude Sample Analysis ImpurityCheck Are impurities fluorinated analogs (e.g., regioisomers)? Start->ImpurityCheck IsomersYes Yes: Major separation challenge ImpurityCheck->IsomersYes Yes IsomersNo No: General impurities ImpurityCheck->IsomersNo No PFP Select PFP (Pentafluorophenyl) Column (Exploits F-F and pi-pi interactions) IsomersYes->PFP PHCheck Is High pH (pH > 10) an option? IsomersNo->PHCheck HighPH Select Hybrid C18 (e.g., XBridge) (Best loading, good peak shape) PHCheck->HighPH Yes LowPH Select Standard C18 + 0.1% TFA (Robust, cheap, requires salt exchange) PHCheck->LowPH No

Figure 2: Purification & Salt Exchange Workflow

Caption: Complete workflow from crude synthesis mixture to final HCl salt isolation.

PurificationWorkflow Crude Crude Synthesis Mix Prep Prep HPLC (TFA Buffer) Crude->Prep Filter 0.45um Pool Pool Fractions (TFA Salt) Prep->Pool QC >98% Exchange Salt Exchange Strategy Pool->Exchange Resin Anion Exchange Resin (Dowex Cl-) Exchange->Resin Method A Precip HCl/Ether Precipitation Exchange->Precip Method B Final Final Product: HCl Salt Resin->Final Lyophilize Precip->Final Filter & Dry

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine and silanols.Increase TFA concentration to 0.2% or switch to a "High pH" method (Ammonium Bicarbonate, pH 10).
Split Peaks Sample solvent mismatch.Dissolve sample in a solvent weaker than the mobile phase (e.g., 90% Water / 10% ACN).
Low Recovery Product precipitating in fraction collector.Ensure collection tubes contain a small amount of MeOH or Acid to keep the salt soluble.
"Ghost" Peaks Carryover from previous run.Run a blank injection with 100% ACN between prep runs.

References

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Seminal text on basic amine tailing and silanol activity).
  • Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A, 1073(1-2), 99-109. Link (Establishes the utility of PFP phases for fluorinated compounds).

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link (Authoritative review on handling basic amines).

  • PubChem. (n.d.). Compound Summary: 2-(3,4-Difluorophenyl)piperidine.[3] National Library of Medicine. Link (Source for physicochemical properties).

Sources

Method

Application Note: Experimental Profiling of 2-(3,4-Difluorophenyl)piperidine Hydrochloride

This Application Note and Protocol Guide details the experimental handling, solution preparation, and in vitro pharmacological profiling of 2-(3,4-Difluorophenyl)piperidine hydrochloride . This compound is a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the experimental handling, solution preparation, and in vitro pharmacological profiling of 2-(3,4-Difluorophenyl)piperidine hydrochloride . This compound is a substituted 2-arylpiperidine, a structural class widely recognized in medicinal chemistry as a scaffold for monoamine transporter (MAT) modulators, specifically Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). The 3,4-difluoro substitution pattern is strategically employed to enhance metabolic stability by blocking oxidative metabolism at the phenyl ring, making this compound a critical probe for Structure-Activity Relationship (SAR) studies.

Compound ID: 2-(3,4-Difluorophenyl)piperidine HCl Chemical Class: 2-Arylpiperidine / Fluorinated Amphetamine Analog Primary Application: Pharmacological Probe for Monoamine Transporters (NET/DAT) & Metabolic Stability Reference Standard CAS Registry Number: 106266-04-0 (Related free base/analog references)

Introduction & Mechanism of Action

2-(3,4-Difluorophenyl)piperidine hydrochloride is a pharmacologically active small molecule used primarily in neurochemistry and drug discovery. Structurally, it is an analog of methylphenidate and pipradrol , lacking the ester moiety but retaining the core pharmacophore required for binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Key Features:
  • NDRI Activity: The 2-substituted piperidine ring mimics the phenethylamine backbone, allowing it to block the reuptake of dopamine and norepinephrine into presynaptic neurons.

  • Metabolic Resistance: The fluorine atoms at the 3 and 4 positions of the phenyl ring serve as bioisosteres for hydrogen but with significantly stronger C-F bonds (approx. 116 kcal/mol vs. 99 kcal/mol for C-H). This substitution blocks cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for non-fluorinated analogs.

  • Chirality: The compound possesses a chiral center at the C2 position of the piperidine ring. The (R)-enantiomer is typically the more potent eutomer for transporter inhibition, though the racemate is often used in initial screening.

Experimental Workflow

The following diagram illustrates the standard in vitro characterization workflow for this compound.

Workflow Compound 2-(3,4-Difluorophenyl) piperidine HCl Solubility Solubility & Stability (DMSO/Water) Compound->Solubility Dissolution Binding Radioligand Binding (Ki Determination) Solubility->Binding Screening Uptake Functional Uptake (IC50 Determination) Solubility->Uptake Profiling Metabolism Microsomal Stability (t1/2 & Clint) Solubility->Metabolism ADME Data SAR Analysis & Lead Optimization Binding->Data Uptake->Data Metabolism->Data

Figure 1: Integrated workflow for the in vitro characterization of 2-arylpiperidine probes.

Preparation & Handling Protocols

Safety Precautions
  • Hazard Class: Irritant (Skin/Eye/Respiratory). Potential CNS stimulant.

  • PPE: Standard laboratory coat, nitrile gloves, and safety glasses. Handle powder in a fume hood to avoid inhalation.

Protocol 1: Stock Solution Preparation

Proper dissolution is critical for accurate in vitro data. The hydrochloride salt improves water solubility compared to the free base.

SolventMax ConcentrationStorage StabilityApplication
DMSO 50 mM3 Months at -20°CPrimary Stock for Dilution
Water (Milli-Q) 10-20 mM1 Week at 4°CShort-term Aqueous Studies
Ethanol 20 mM1 Month at -20°CAlternative Organic Solvent

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5–10 mg of the HCl salt into a sterile glass vial.

  • Dissolution: Add 100% DMSO to achieve a 10 mM or 50 mM stock concentration. Vortex for 30–60 seconds until the solution is clear.

    • Note: If the salt is stubborn, mild sonication (water bath, 35°C, 5 mins) is permissible.

  • Aliquoting: Aliquot the stock solution into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Protect from light.

In Vitro Pharmacological Assays

Protocol 2: Radioligand Binding Assay (DAT/NET)

Objective: Determine the binding affinity (


) of the compound for the Dopamine and Norepinephrine transporters.

Materials:

  • Source Tissue: Rat striatal membranes (for DAT) or frontal cortex membranes (for NET), or HEK-293 cells stably expressing hDAT/hNET.

  • Radioligands:

    • DAT:

      
       (Specific Activity ~80 Ci/mmol)
      
    • NET:

      
       (Specific Activity ~80 Ci/mmol)
      
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Methodology:

  • Preparation: Thaw membrane stocks and dilute in Assay Buffer to 10–20 µg protein/well.

  • Incubation Setup: In a 96-well plate, add:

    • 25 µL of Test Compound (Series dilution:

      
       M to 
      
      
      
      M).
    • 25 µL of Radioligand (Final conc. ~

      
       value, typically 1–5 nM).
      
    • 150 µL of Membrane Suspension.

  • Non-Specific Binding (NSB): Define using 10 µM Nomifensine (DAT) or Desipramine (NET).

  • Incubation: Incubate at 4°C for 2 hours (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting (LSC).

Data Analysis: Calculate


 using non-linear regression (Sigmoidal dose-response). Convert to 

using the Cheng-Prusoff equation:

Protocol 3: Functional Uptake Inhibition Assay

Objective: Confirm that binding translates to functional inhibition of monoamine reuptake.

Methodology:

  • Cell Seeding: Seed HEK-hDAT or HEK-hNET cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.

  • Buffer Exchange: Aspirate media and wash cells with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

  • Pre-incubation: Add 50 µL of Test Compound (diluted in KRH) and incubate for 10 minutes at 37°C.

  • Substrate Addition: Add 50 µL of

    
     or 
    
    
    
    (Final conc. 20–50 nM).
  • Uptake Phase: Incubate for exactly 5–8 minutes at 37°C.

    • Critical: Uptake must be linear during this phase.

  • Termination: Rapidly aspirate and wash cells 3x with ice-cold KRH buffer.

  • Lysis: Lyse cells with 1% SDS or 0.1 N NaOH.

  • Counting: Transfer lysate to scintillation vials and count.

Metabolic Stability Profiling

The 3,4-difluoro substitution is specifically designed to resist metabolic degradation. This assay validates that design feature.

Protocol 4: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) in liver microsomes.

Materials:

  • Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compound (1 µM final conc).

Methodology:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound in Phosphate Buffer (100 mM, pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH Regenerating System to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Monitor: Parent compound depletion (MRM transition).

    • Metabolite ID: Scan for +16 Da (hydroxylation) or +32 Da (dihydroxylation). Note: The 3,4-difluoro analog should show significantly reduced hydroxylation compared to the non-fluorinated parent.

References

  • PubChem Compound Summary. (2025). 2-(3,4-Difluorophenyl)piperidine.[1][2] National Center for Biotechnology Information. Link

  • Glennon, R. A., et al. (2006). Binding of substituted 2-phenylpiperidines at the dopamine transporter: Influence of the 3,4-dichloro substitution. Journal of Medicinal Chemistry. Link (Contextual Reference for 2-arylpiperidine SAR).

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link

  • Fluorochem Product Data. (2025). 4-(2,3-Difluorophenyl)piperidine Hydrochloride SDS and Specification. (Used for general handling of fluorinated piperidine salts). Link

Sources

Application

Technical Assessment: 2-(3,4-Difluorophenyl)piperidine HCl In Vivo Studies

Executive Summary & Compound Profile 2-(3,4-Difluorophenyl)piperidine hydrochloride is a synthetic 2-arylpiperidine derivative, structurally homologous to established monoamine transporter modulators.[1] It represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(3,4-Difluorophenyl)piperidine hydrochloride is a synthetic 2-arylpiperidine derivative, structurally homologous to established monoamine transporter modulators.[1] It represents a specific fluorinated analog of the 2-phenylpiperidine scaffold.[1]

In preclinical research, this compound is primarily investigated for its activity as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .[1] The introduction of fluorine atoms at the 3- and 4-positions of the phenyl ring is a medicinal chemistry strategy designed to:

  • Block Metabolic Degradation: Prevent aromatic hydroxylation by Cytochrome P450 enzymes, thereby extending the in vivo half-life (

    
    ).
    
  • Enhance Lipophilicity: Facilitate Blood-Brain Barrier (BBB) penetration.[1]

  • Modulate Affinity: Alter electronic stacking interactions within the binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 2-(3,4-difluorophenyl)piperidine hydrochloride[1]

  • Molecular Formula:

    
    [1]
    
  • Key Structural Feature: The 2-position attachment of the piperidine ring to the electron-deficient difluorophenyl ring is critical for its pharmacophore, distinguishing it from 4-phenylpiperidine analogs (e.g., Paroxetine intermediates).[1]

Mechanism of Action (Putative)

The primary pharmacological target is the presynaptic monoamine transporter system. By blocking DAT and NET, the compound prevents the reuptake of dopamine and norepinephrine, increasing their synaptic concentrations. Secondary affinity for Sigma-1 (


) receptors  is also common in fluorinated piperidines and should be screened.[1]
Pathway Visualization

MOA_Pathway Compound 2-(3,4-Difluorophenyl)piperidine DAT Dopamine Transporter (DAT) Compound->DAT Inhibits NET Norepinephrine Transporter (NET) Compound->NET Inhibits Synapse Synaptic Cleft (Accumulation) DAT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake PostSynaptic Post-Synaptic Receptors (D1/D2, Alpha/Beta Adrenergic) Synapse->PostSynaptic Increased Activation Behavior Behavioral Output: Locomotion, Alertness PostSynaptic->Behavior Modulation

Caption: Putative mechanism of action showing dual inhibition of DAT/NET leading to synaptic monoamine accumulation.

Formulation & Dosing Protocols

Vehicle Selection

As a hydrochloride salt, the compound is expected to possess adequate water solubility.

  • Primary Vehicle: 0.9% Sterile Saline (NaCl).

  • Alternative (if solubility issues arise): 10%

    
    -Cyclodextrin in saline or Phosphate Buffered Saline (PBS) pH 7.4.[1]
    
  • Stability: Fresh preparation on the day of dosing is mandatory to prevent hydrolysis or oxidation of the amine.

Dose-Range Finding (Rodent Models)

Due to the potentiating effect of the difluoro-substitution, potency may be higher than the parent 2-phenylpiperidine.[1]

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).[1]

  • Starting Dose: 1 mg/kg (to assess acute toxicity/hypersensitivity).

  • Active Range (Estimated): 5 – 20 mg/kg.

  • Toxic Threshold: Monitor closely above 30 mg/kg for stereotypy or convulsions.

In Vivo Experimental Workflows

Pharmacokinetic (PK) Profiling

Objective: Determine BBB penetration and plasma half-life.[1]

Protocol:

  • Subjects: Male Sprague-Dawley rats (

    
     per time point).
    
  • Dosing: Single bolus 10 mg/kg (i.p.).

  • Sampling: Collect blood and brain tissue at 0.5, 1, 2, 4, and 8 hours post-dose.

  • Analysis: LC-MS/MS quantification.

    • Brain/Plasma Ratio: A ratio

      
       indicates active CNS transport.
      
Behavioral Pharmacodynamics: Open Field Test (OFT)

Objective: Assess psychostimulant activity and locomotor effects.

Step-by-Step Protocol:

  • Acclimatization: Habituate mice to the testing room for 1 hour.

  • Administration: Inject Vehicle, Compound (3, 10, 30 mg/kg), or Positive Control (Amphetamine 2 mg/kg).

  • Wait Period: 15 minutes post-injection (allow for absorption).

  • Recording: Place subject in the center of the Open Field apparatus (

    
     cm).
    
  • Data Capture: Record movement for 60 minutes using video tracking software (e.g., EthoVision).

  • Metrics: Total distance traveled (cm), Velocity (cm/s), and Center Zone time (anxiety proxy).

Expected Outcome:

Parameter Vehicle Low Dose (3 mg/kg) High Dose (30 mg/kg)
Locomotion Baseline Mild Increase (+) Significant Increase (+++)

| Stereotypy | None | None | Potential (Head weaving) |[1]

Neurochemistry: In Vivo Microdialysis

Objective: Quantify extracellular dopamine (DA) and norepinephrine (NE) in the Nucleus Accumbens (NAc) or Prefrontal Cortex (PFC).

Protocol:

  • Surgery: Stereotaxic implantation of guide cannula into the NAc (AP: +1.7, ML: +0.8, DV: -6.0 from Bregma).

  • Recovery: 5-7 days post-surgery.

  • Perfusion: Insert probe and perfuse with aCSF at 1.0

    
    L/min.
    
  • Baseline: Collect samples every 20 mins for 1 hour until stable (<10% variation).

  • Challenge: Administer 2-(3,4-difluorophenyl)piperidine HCl (i.p.).

  • Collection: Continue sampling for 3-4 hours.

  • Analysis: HPLC-ECD (Electrochemical Detection) for monoamines.

Safety & Toxicology Assessment

Given the structural similarity to excitotoxic piperidines, safety monitoring is critical.

Acute Observation Checklist (Irwin Test)
  • Autonomic: Salivation, piloerection, pupil diameter.

  • Neurological: Tremors, convulsions, Straub tail.

  • Behavioral: Hyperactivity, grooming, rearing.

Cytotoxicity (In Vitro Pre-screen)

Before extensive in vivo work, screen against SH-SY5Y (neuroblastoma) or HEK293 cells using an MTT assay to rule out direct cellular toxicity at pharmacological concentrations (


).[1]

Experimental Logic & Workflow Diagram

Workflow Synthesis Synthesis & Purification (HCl Salt Formation) InVitro In Vitro Screening (Binding Affinity: Ki) Synthesis->InVitro ToxScreen Cytotoxicity Screen (MTT / SH-SY5Y) InVitro->ToxScreen Select Lead InVivo_PK PK Study (Plasma/Brain Stability) ToxScreen->InVivo_PK If Safe InVivo_PD Behavioral Assays (Locomotor/Depression Models) InVivo_PK->InVivo_PD Define Dose Microdialysis Microdialysis (Neurotransmitter Release) InVivo_PD->Microdialysis Confirm Mechanism

Caption: Sequential workflow for the preclinical evaluation of 2-(3,4-difluorophenyl)piperidine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28181090, (R)-2-(3,4-Difluorophenyl)piperidine.[1] Retrieved from [Link][1]

  • ACS Publications (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] Retrieved from [Link][1]

  • ResearchGate. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Retrieved from [Link]

Sources

Method

N-alkylation of 2-(3,4-Difluorophenyl)piperidine

Application Note: N-Alkylation Strategies for 2-(3,4-Difluorophenyl)piperidine Executive Summary & Scope This technical guide details the N-alkylation of 2-(3,4-difluorophenyl)piperidine , a privileged scaffold in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Alkylation Strategies for 2-(3,4-Difluorophenyl)piperidine

Executive Summary & Scope

This technical guide details the N-alkylation of 2-(3,4-difluorophenyl)piperidine , a privileged scaffold in medicinal chemistry often associated with NMDA receptor antagonists, Sigma-1 receptor ligands, and norepinephrine reuptake inhibitors.

The presence of the electron-withdrawing 3,4-difluorophenyl group at the


-position (C2) introduces specific steric and electronic constraints that distinguish this substrate from simple piperidine. This guide prioritizes chemoselectivity  (avoiding quaternary ammonium salt formation) and stereochemical integrity  (preventing racemization of the C2 chiral center).

Two primary protocols are presented:

  • Method A (Reductive Amination): The "Gold Standard" for high-fidelity synthesis of secondary/tertiary amines.

  • Method B (Direct Nucleophilic Substitution): A cost-effective alternative for simple alkyl halides, with strict stoichiometric controls.

Chemical Context & Mechanistic Assessment

Before initiating synthesis, the researcher must understand the substrate's reactivity profile:

  • Steric Hindrance: The bulky 3,4-difluorophenyl group at C2 creates significant steric crowding around the nitrogen atom. This slows down nucleophilic attack compared to unsubstituted piperidine, requiring optimized reaction times or temperatures.

  • Electronic Effect: The fluorine atoms are highly electronegative (

    
    ), exerting a strong inductive withdrawing effect (-I) on the phenyl ring. This reduces the electron density of the piperidine nitrogen lone pair via through-space or inductive propagation, slightly lowering its 
    
    
    
    and nucleophilicity.
  • Risk of Racemization: If the starting material is enantiopure (e.g., (S)-2-(3,4-difluorophenyl)piperidine), harsh basic conditions or high temperatures during direct alkylation can lead to racemization via a reversible deprotonation/elimination mechanism at the benzylic C2 position.

Method A: Reductive Amination (Preferred)

Rationale: This method proceeds via an iminium ion intermediate.[1][2] Since the iminium species cannot be alkylated a second time under these conditions, this route effectively eliminates the risk of over-alkylation (quaternization). It is the most robust method for attaching complex alkyl chains.

Reagents:
  • Substrate: 2-(3,4-difluorophenyl)piperidine (Free base or HCl salt).

  • Carbonyl Source: Corresponding Aldehyde or Ketone (1.1 - 1.2 equiv).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

    
    ).[3]
    
    • Note: STAB is preferred for aldehydes to minimize toxic byproduct handling and avoid reduction of the aldehyde prior to imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Acetic Acid (AcOH) (catalytic to 1.0 equiv) to facilitate imine formation.

Protocol Steps:
  • Salt Neutralization (If applicable): If starting with the HCl salt, dissolve in DCM and add 1.0 equiv of Triethylamine (TEA). Stir for 15 min.

  • Imine Formation: Add the aldehyde (1.1 equiv) to the amine solution.[2] If the reaction is sluggish (monitored by TLC), add AcOH (1-2 drops). Stir at Room Temperature (RT) for 30-60 minutes.

    • Checkpoint: Formation of the imine/hemiaminal equilibrium is critical before adding the reductant.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    .
    
Visualization: Reductive Amination Workflow

ReductiveAmination Start Start: 2-(3,4-difluorophenyl)piperidine Aldehyde Add Aldehyde + AcOH (Imine Formation) Start->Aldehyde 1.1 eq Intermediate Iminium Ion Species Aldehyde->Intermediate -H2O Reductant Add STAB (NaBH(OAc)3) (Selective Reduction) Intermediate->Reductant 0°C -> RT Product Final Product: N-Alkylated Piperidine Reductant->Product Hydride Transfer

Figure 1: Step-wise workflow for the reductive amination of 2-arylpiperidines using STAB.

Method B: Direct Nucleophilic Substitution ( )

Rationale: Useful for simple alkyl halides (e.g., Methyl Iodide, Benzyl Bromide) where aldehydes are not available or stable. Requires strict control to prevent quaternary salt formation.

Reagents:
  • Alkylating Agent: Alkyl Halide (0.9 - 1.0 equiv). Crucial: Do not use excess.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for faster rates).
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).[4]

Protocol Steps:
  • Dissolution: Dissolve 2-(3,4-difluorophenyl)piperidine in ACN (0.1 M concentration).

  • Base Addition: Add powdered, dry

    
    .
    
  • Reagent Addition: Add the Alkyl Halide dropwise via syringe pump over 1 hour.

    • Why? Keeping the alkyl halide concentration low ensures the secondary amine is always in excess relative to the halide, statistically favoring mono-alkylation over di-alkylation.

  • Monitoring: Stir at RT. Heat to 50°C only if no conversion is observed after 4 hours.

    • Warning: Heating increases the risk of elimination (formation of alkene from alkyl halide) or racemization.

Comparative Data & Troubleshooting

Table 1: Method Comparison

FeatureMethod A (Reductive Amination)Method B (Direct Alkylation)
Selectivity High (Mono-alkylation only)Moderate (Risk of Quaternization)
Reagent Cost Moderate (STAB is pricier)Low (Alkyl halides are cheap)
Scope Branched/Linear chains, BenzylsPrimary halides (Secondary are slow)
Racemization Risk Low (Mild conditions)Medium (Base + Heat risk)
Decision Matrix: Optimization Logic

Troubleshooting Problem Issue Detected LowYield Low Yield (<40%) Problem->LowYield OverAlk Over-Alkylation (Quat Salt) Problem->OverAlk NoReact No Reaction Problem->NoReact Sol_Base Change Base to Cs2CO3 (Cesium Effect) LowYield->Sol_Base If steric bulk high Sol_MethodA SWITCH to Method A (Reductive Amination) OverAlk->Sol_MethodA Best fix Sol_SlowAdd Use Syringe Pump Addition (Reduce local concentration) OverAlk->Sol_SlowAdd Immediate fix Sol_Heat Increase Temp to 40°C (Check for Racemization) NoReact->Sol_Heat

Figure 2: Logic tree for troubleshooting common N-alkylation issues with sterically hindered amines.

Analytical Controls (QC)

To validate the synthesis, specific analytical markers must be checked:

  • NMR Spectroscopy (

    
    ): 
    
    • Diagnostic Signal: The benzylic proton at C2 (alpha to Nitrogen) usually appears as a doublet of doublets (dd) around

      
       3.0 - 3.5 ppm.
      
    • Shift: Upon N-alkylation, this proton typically shifts upfield slightly due to shielding, but the key is the disappearance of the broad N-H singlet (if free base) and the appearance of the N-Alkyl signals.

    • Quaternization Check: If a quaternary salt forms, the alpha-protons will shift significantly downfield (

      
       3.8 - 4.5 ppm) due to the positive charge on Nitrogen.
      
  • Mass Spectrometry (LC-MS):

    • Target:

      
      .
      
    • Impurity:

      
      . If you see a mass corresponding to the product + alkyl group, you have the quaternary salt.
      

References

  • BenchChem. "Application Notes and Protocols for Reductive Amination Reactions." BenchChem Application Library. Accessed October 2023. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Standard Protocol Basis). Link

  • ThalesNano. "A High Temperature Green Method for Direct N-Alkylation." Phoenix Flow Reactor Application Note. Link

  • ResearchGate. "Procedure for N-alkylation of Piperidine?" Community Discussion & Protocols. Link

  • Vertex Search. "Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines." National Institutes of Health (PMC). Link

Sources

Application

Application Note &amp; Protocols: Characterizing 2-(3,4-Difluorophenyl)piperidine Derivatives in Cell-Based Assays

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Derivatives of 2-(3,4-Difluorophenyl)piperidine, in particular, represent a promising class of molecules for therapeutic development, often targeting key G-protein coupled receptors (GPCRs) such as dopamine and sigma receptors.[4][5][6] A thorough understanding of their pharmacological activity is critical for advancing lead candidates. This guide provides an in-depth framework and detailed protocols for characterizing the biological effects of these derivatives using a suite of robust, cell-based functional and viability assays. We will explore methods for quantifying receptor modulation through second messenger analysis (cAMP and intracellular calcium) and assessing overall cellular health to build a comprehensive pharmacological profile.

Scientific Foundation: Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and the target of over 30% of all FDA-approved drugs.[7] They transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins, which in turn modulate the activity of downstream effector enzymes and the production of second messengers.[8] The 2-(3,4-Difluorophenyl)piperidine scaffold has shown affinity for several GPCR subfamilies, primarily dopamine and sigma receptors, which are critical in neuropsychiatric and oncological disorders.[4][6][9][10]

Understanding the specific G-protein coupling is essential for selecting the appropriate assay:

  • Gαs-coupled receptors: Activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).

  • Gαi-coupled receptors: Inhibit adenylyl cyclase, leading to a decrease in cAMP. Dopamine D2, D3, and D4 receptors predominantly couple to Gαi.[11]

  • Gαq-coupled receptors: Activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately leads to an increase in intracellular calcium ([Ca²⁺]i).

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein Gαβγ GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαs (+) Gαi (-) PLC Phospholipase C (PLC) G_Protein->PLC Gαq (+) cAMP cAMP AC->cAMP Converts IP3_DAG IP₃ + DAG PLC->IP3_DAG Cleaves Ligand Piperidine Derivative Ligand->GPCR Binds ATP ATP ATP->AC PIP2 PIP₂ PIP2->PLC Ca_Store ER Ca²⁺ Store IP3_DAG->Ca_Store Opens Channel Ca_Signal ↑ [Ca²⁺]i Ca_Store->Ca_Signal Release

Caption: Generalized GPCR signaling pathways relevant to piperidine derivatives.

Primary Functional Assays: Measuring Target Engagement

The initial characterization of a compound involves determining its effect on the primary biological target. For GPCRs, this is typically achieved by measuring the downstream accumulation or depletion of second messengers.

cAMP Accumulation Assay (for Gαs/Gαi-Coupled Receptors)

This assay quantifies changes in intracellular cAMP levels following receptor activation, making it ideal for characterizing ligands of dopamine D2-like receptors.[12] Modern assays, such as those using bioluminescent reporters (e.g., GloSensor™) or HTRF technology, offer high sensitivity and a high-throughput format.[13][14]

Principle of Luminescence-Based Assay: A genetically engineered biosensor contains a cAMP binding domain fused to a luciferase. When intracellular cAMP levels change, the biosensor undergoes a conformational change that modulates light output, which is measured with a luminometer.[13]

cAMP_Workflow A 1. Seed Cells (Expressing target receptor and cAMP biosensor) B 2. Incubate (e.g., 18-24 hours) A->B C 3. Compound Addition (Piperidine derivatives at various concentrations) B->C E 5. Incubate (Stimulation period, e.g., 30 min) C->E D 4. Gαi Agonist Control (e.g., Forskolin + Test Compound) D->E For Gαi assays F 6. Add Detection Reagent (Luciferase Substrate) E->F G 7. Measure Luminescence (Plate Reader) F->G H 8. Data Analysis (Generate Dose-Response Curve, Calculate EC₅₀/IC₅₀) G->H

Caption: Workflow for a typical cell-based cAMP assay.

Detailed Protocol: Luminescence-Based cAMP Assay

This protocol is adapted for a 384-well plate format.

  • Cell Seeding:

    • Culture cells stably or transiently expressing the GPCR of interest (e.g., Dopamine D2 Receptor) and a cAMP biosensor (e.g., GloSensor™).

    • Trypsinize and resuspend cells in the appropriate culture medium.

    • Seed cells into a white, clear-bottom 384-well assay plate at a pre-optimized density.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 2-(3,4-Difluorophenyl)piperidine derivative in 100% DMSO.

    • Perform serial dilutions in an appropriate assay buffer to create a concentration range (e.g., 10-point, 3-fold dilutions). This will be your 10x final concentration plate.

  • Assay Procedure:

    • Equilibrate the cell plate and compound plate to room temperature.

    • For Gαi-coupled receptors (agonist mode): To measure the decrease in cAMP, cells are typically stimulated with an agent like forskolin to artificially raise basal cAMP levels.[15] Add the test compound first, followed by a sub-maximal concentration (e.g., EC₈₀) of forskolin.

    • For antagonist mode: Pre-incubate cells with the test compound before adding a known agonist at its EC₅₀-EC₈₀ concentration.[14]

    • Add the prepared compounds (10x) to the cell plate.

    • Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.[15]

  • Signal Detection:

    • Prepare the detection reagent (e.g., luciferase substrate) according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate for 5-10 minutes at room temperature to allow the signal to stabilize.[15]

    • Measure luminescence using a plate reader.

Data Presentation: cAMP Assay Parameters

ParameterRecommended ValueNotes
Cell Line HEK293, CHOMust express the target receptor.
Plate Format 384-well, white, solid bottomMinimizes well-to-well crosstalk.
Seeding Density 5,000 - 20,000 cells/wellOptimize for cell line and receptor expression.
Compound Conc. 1 pM to 100 µMA wide range is needed for full dose-response.
Stimulation Time 15 - 60 minutesMust be optimized for kinetic response.[15]
Forskolin (for Gαi) 1 - 100 µMUse a concentration that gives a robust signal.[15]
Intracellular Calcium ([Ca²⁺]i) Flux Assay (for Gαq-Coupled Receptors)

This assay is essential for compounds targeting Gαq-coupled receptors. It measures the rapid, transient increase in intracellular calcium upon receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8®, Indo-1) that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[16] The change in fluorescence is monitored in real-time using a plate reader equipped with an automated injector.

Calcium_Workflow A 1. Seed Adherent Cells (Expressing target Gαq-coupled receptor) B 2. Incubate Overnight (Allow for cell attachment) A->B C 3. Prepare Dye-Loading Solution (e.g., Fluo-8 + Buffer) B->C D 4. Load Cells with Dye (Incubate 1 hour at 37°C) C->D E 5. Place Plate in Reader (e.g., FLIPR, FlexStation) D->E F 6. Measure Baseline Fluorescence E->F G 7. Automated Compound Injection (Piperidine derivatives) F->G H 8. Measure Kinetic Fluorescence Response (Real-time, ~2 minutes) G->H I 9. Data Analysis (Peak fluorescence over baseline, Calculate EC₅₀) H->I

Caption: Workflow for a no-wash calcium flux assay.

Detailed Protocol: Fluorescent Calcium Flux Assay

This protocol is adapted for a 96-well plate format using a no-wash dye kit.

  • Cell Seeding:

    • Seed cells expressing the Gαq-coupled receptor of interest into a black wall, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000 cells/well).[17]

    • Incubate overnight (16-24 hours) at 37°C, 5% CO₂.[17]

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's protocol (e.g., Fluo-8 dye in assay buffer, often containing probenecid to prevent dye leakage).

    • Carefully remove the culture medium from the cell plate.

    • Add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light. Allow the plate to equilibrate to room temperature for 30 minutes before reading.

  • Assay Execution:

    • Prepare the piperidine derivatives in a separate source plate at the desired final concentrations.

    • Place both the cell plate and the source plate into a fluorescence plate reader (e.g., FlexStation, FLIPR).

    • The instrument will first read a stable baseline fluorescence for several seconds.

    • The instrument's integrated fluidics system will then automatically add the compound from the source plate to the cell plate.

    • Immediately following injection, the instrument will monitor the change in fluorescence intensity kinetically, typically every second for 1-2 minutes, to capture the transient calcium peak.

Data Presentation: Calcium Flux Assay Parameters

ParameterRecommended ValueNotes
Cell Line HEK293, CHOMust express the target Gαq receptor.
Plate Format 96- or 384-well, black wall, clear bottomReduces background and light scatter.
Seeding Density 40,000-70,000 cells/well (96-well)Aim for a confluent monolayer.[17]
Dye Fluo-8, Fluo-4, Indo-1Fluo-8 is often preferred for HTS due to its brightness.
Read Time 90 - 180 secondsMust be long enough to capture peak response and return to baseline.
Injection Volume 25 - 50 µLOptimize for minimal cell disturbance.

Orthogonal Assay: Assessing Cell Viability

A critical control in any cell-based assay is to ensure that the observed activity is due to specific modulation of the intended target and not a result of general cytotoxicity.[18] Therefore, functional data should always be interpreted alongside cell viability data. The MTT assay is a standard colorimetric method for this purpose.[19]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[19][20] The formazan crystals are then solubilized, and the absorbance of the resulting solution, which is directly proportional to the number of living cells, is measured.[21][22]

MTT_Workflow A 1. Seed Cells (In a clear 96-well plate) B 2. Incubate Overnight A->B C 3. Compound Treatment (Same concentrations and duration as functional assay) B->C D 4. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) C->D E 5. Incubate (2-4 hours at 37°C until purple crystals form) D->E F 6. Add Solubilization Solution (e.g., 100 µL DMSO or detergent) E->F G 7. Incubate with Shaking (15 min to dissolve crystals) F->G H 8. Measure Absorbance (~570 nm) G->H I 9. Data Analysis (Calculate % Viability, Determine CC₅₀) H->I

Caption: Standard workflow for an MTT cell viability assay.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding and Treatment:

    • Seed cells in a clear, flat-bottomed 96-well plate at an appropriate density (e.g., 10,000 cells/well).[19]

    • Allow cells to adhere overnight.

    • Remove the medium and add fresh medium containing the 2-(3,4-Difluorophenyl)piperidine derivatives at the same concentrations used in the functional assays. Include vehicle-only controls.

    • Incubate for the relevant exposure time (e.g., 24, 48, or 72 hours).

  • MTT Reaction:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[20]

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[23]

    • Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.[23]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 100% DMSO or a detergent-based solution) to each well.[23]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[20]

    • Measure the absorbance at a wavelength between 540-590 nm using a microplate spectrophotometer.[19][20] A reference wavelength of ~630 nm can be used to subtract background absorbance.[20]

Data Analysis and Interpretation

For each assay, raw data (luminescence, fluorescence, or absorbance) should be normalized to controls (e.g., vehicle control as 100% and a positive control or maximum inhibitor as 0%). The normalized data is then plotted against the logarithm of the compound concentration to generate a dose-response curve. Non-linear regression analysis is used to fit the curve and determine key pharmacological parameters:

  • EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response.

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.

  • CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a compound that reduces cell viability by 50%.

A compound is considered a good candidate for further study if its EC₅₀ or IC₅₀ in a functional assay is significantly lower than its CC₅₀, indicating a specific biological effect at non-toxic concentrations.

References

  • Inloes, J. B., & T., H. E. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. [Link]

  • Bio-protocol. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • University of Chicago. CALCIUM FLUX PROTOCOL. [Link]

  • American Journal of Physiology. (2018). Recent progress in assays for GPCR drug discovery. [Link]

  • ScienceDirect. (2009). An Overview of High Throughput Screening at G Protein Coupled Receptors. [Link]

  • MDPI. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. [Link]

  • Boise State University. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. [Link]

  • PMC. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. [Link]

  • PMC. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. [Link]

  • Bio-protocol. (2025). Flow Cytometric Analysis of Calcium Influx Assay in T cells. [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

  • DiscoverX. cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. [Link]

  • ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]

  • bioRxiv. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. [Link]

  • PMC. (2016). SIGMA RECEPTOR BINDING ASSAYS. [Link]

  • Frontiers. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. [Link]

  • Wiley Online Library. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PMC. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Open Access Macedonian Journal of Medical Sciences. (2022). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PMC. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

2-(3,4-Difluorophenyl)piperidine;hydrochloride stability and storage conditions

Reference ID: TDP-233-F2 Introduction Welcome to the technical support hub for 2-(3,4-Difluorophenyl)piperidine hydrochloride . This guide moves beyond standard safety data sheets to address the practical realities of ha...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TDP-233-F2

Introduction

Welcome to the technical support hub for 2-(3,4-Difluorophenyl)piperidine hydrochloride . This guide moves beyond standard safety data sheets to address the practical realities of handling this fluorinated phenylpiperidine scaffold.

This compound is a critical building block in medicinal chemistry, particularly for serotonin reuptake inhibitors (SSRIs) and NMDA receptor modulators.[1] Its stability profile is defined by two competing molecular features: the hydrochloride salt (which confers stability but introduces hygroscopicity) and the difluorophenyl ring (which increases lipophilicity).

Module 1: Stability & Storage Protocols

The Core Challenge: Hygroscopicity

While the hydrochloride salt form prevents the N-oxidation common in free secondary amines, it introduces a significant vulnerability: hygroscopicity . The crystal lattice energy of this salt is easily overcome by the hydration energy of atmospheric moisture.

Consequence: If mishandled, the free-flowing white powder will deliquesce into a sticky gum, altering the molecular weight calculation and potentially hydrolyzing sensitive downstream reagents.

The "Inert Atmosphere" Storage Protocol

Do not rely on standard refrigeration alone. Follow this self-validating storage system:

ParameterSpecificationScientific Rationale
Primary Storage -20°C (Long-term)Arrhenius kinetics dictate that lower temperatures exponentially slow degradation.[1]
Atmosphere Argon or Nitrogen Displaces oxygen and, more importantly, ambient moisture.
Container Amber Glass with Parafilm/Teflon Tape Amber glass blocks UV (preventing radical formation); tape creates a secondary moisture barrier.[1]
Desiccant Silica Gel or P2O5Actively scavenges moisture that permeates the secondary seal.
Critical Handling Workflow (DOT Visualization)

The most common failure point is opening a cold bottle in a warm room.

StorageProtocol Start Retrieve from -20°C Equilibrate Equilibrate to RT (Desiccator, 3-4 hrs) Start->Equilibrate Prevents Condensation Open Open under Inert Gas (Glovebox/Cone) Equilibrate->Open Dry Environment Weigh Rapid Weighing Open->Weigh Reseal Purge Headspace & Reseal Immediately Weigh->Reseal Reseal->Start Return to Storage

Figure 1: The "Warm-Up" Cycle. Skipping the equilibration step causes condensation on the cold crystals, initiating immediate hydrolysis/clumping.

Module 2: Solubilization & Experimental Usage

Solubility Profile

The 3,4-difluoro substitution pattern renders this molecule more lipophilic than unsubstituted phenylpiperidines.[1]

SolventSolubility RatingApplication Notes
DMSO High (>50 mM)Recommended for biological stock solutions.[1] Freeze-thaw stable.[1]
Methanol HighIdeal for analytical standards (HPLC/MS).[1]
Water Moderate to HighSoluble due to ionic HCl nature, but may require mild warming or sonication at high concentrations (>10 mM).[1]
Chloroform ModerateUseful for organic synthesis/extraction.
Stock Solution Preparation Guide

Issue: Researchers often observe precipitation when diluting DMSO stocks into aqueous media. Solution: The "Step-Down" Dilution Method.[1]

  • Dissolve solid compound in 100% DMSO to create a 1000x Master Stock (e.g., 10 mM).

  • Intermediate Step: Dilute 1:10 in PBS/Media while vortexing to prevent "shock precipitation."

  • Final Step: Dilute to working concentration.

Module 3: Troubleshooting & QC

Visual Diagnostics Table

Use this table to diagnose material integrity without destructive testing.

ObservationDiagnosisRemediation
White Crystalline Powder Optimal Proceed with experiment.[1]
Clumping / Caking Moisture Absorption Dry in a vacuum desiccator over P2O5 for 24h. Re-verify mass.
Yellow/Brown Discoloration Oxidation Do not use. Trace free amine has oxidized (likely N-oxide formation).[1]
Oil / Gum Deliquescence Material is heavily hydrated. Attempt recrystallization (EtOH/Et2O) or discard.[1]
Recrystallization Protocol (Rescue Strategy)

If the salt has absorbed moisture but is not chemically degraded (verified by TLC/HPLC), use this method to restore the crystalline form:

  • Dissolve the gum in a minimum volume of hot Ethanol or Isopropanol .

  • Add Diethyl Ether dropwise until slight turbidity appears.

  • Cool slowly to 4°C, then -20°C.

  • Filter the white precipitate under inert gas.

Troubleshooting Logic Flow

QC_Flow Inspect Visual Inspection Color Is it Discolored (Yellow/Brown)? Inspect->Color Texture Is it Sticky/Gummy? Color->Texture No Discard Discard (Oxidized) Color->Discard Yes Use Proceed to Experiment Texture->Use No (Free Flowing) NMR Run 1H-NMR (Check Water Peak) Texture->NMR Yes Dry Vacuum Dry (P2O5) Dry->Use NMR->Discard Degraded NMR->Dry Intact + Wet

Figure 2: Quality Control Decision Tree. Prioritize visual checks before committing to expensive analytical time.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I convert the HCl salt to the free base? A: Yes. Suspend the salt in water and adjust pH to >10 using Na2CO3 or NaOH. Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Warning: The free base is significantly less stable than the HCl salt. Use immediately or store under Argon at -80°C.

Q2: The compound is sticking to my spatula and weighing boat. What is happening? A: Static charge and hygroscopicity are interacting.

  • Fix: Use an anti-static gun on the weighing boat. Alternatively, weigh by difference: add the approximate amount to a tared vial containing solvent, then re-weigh the source vial to calculate the exact mass transferred.

Q3: Is this compound light sensitive? A: Fluorinated phenypiperidines are generally robust, but prolonged UV exposure can induce radical defluorination or oxidation. Always store in amber vials or wrap clear vials in aluminum foil.

Q4: I see an extra peak in my NMR around 3.3 ppm or 4.8 ppm. Is it impure? A: If run in DMSO-d6, a peak at 3.3 ppm is likely water (absorbed by the hygroscopic salt).[1] If run in D2O, the HDO peak is at 4.79 ppm. This confirms moisture absorption, not necessarily chemical degradation.

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride (Analog Reference).[1] MilliporeSigma.[2][3] Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 28181090: (R)-2-(3,4-Difluorophenyl)piperidine.[1][4] PubChem. Link

  • BenchChem. (2025).[1][5][6][7] Handling and storage of hygroscopic amine hydrochlorides.[2][3][5] BenchChem Technical Guides. Link[1]

  • TCI Chemicals. (2025).[1][2] Safety Data Sheet: 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride.[1][2] TCI Global. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amine salt recrystallization).

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 2-(3,4-Difluorophenyl)piperidine Derivatives

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(3,4-difluorophenyl)piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(3,4-difluorophenyl)piperidine derivatives. These fluorinated scaffolds are of significant interest in medicinal chemistry, and their successful synthesis requires careful control of reaction conditions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for constructing the 2-(3,4-difluorophenyl)piperidine core?

There are two predominant strategies for synthesizing this scaffold:

  • Reductive Amination: This is a highly versatile method that typically involves the reaction of a suitable δ-amino ketone or a glutaraldehyde equivalent with 3,4-difluoroaniline, followed by cyclization and reduction. A more common variant is the condensation of a pre-formed piperidone with a 3,4-difluorophenyl organometallic reagent followed by reduction. The direct reductive amination of a carbonyl compound with an amine is one of the most powerful methods for C-N bond formation.[1][2]

  • Catalytic Hydrogenation of Pyridine Precursors: This "bottom-up" approach involves first synthesizing a 2-(3,4-difluorophenyl)pyridine via cross-coupling reactions (e.g., Suzuki-Miyaura coupling), followed by the reduction of the pyridine ring to a piperidine.[3][4] This method is robust but can present challenges related to catalyst selection and potential side reactions like hydrodefluorination.[5]

Q2: Why is reductive amination often challenging, and what is the most common point of failure?

Reductive amination is a multi-step process, often performed in one pot, involving the formation of an imine or enamine intermediate followed by its reduction.[2] The most common failure is an imbalance between the rate of imine formation and reduction. If the reduction is too slow, the intermediate can degrade or participate in side reactions. If the reducing agent is too aggressive, it can reduce the starting carbonyl compound before the imine has a chance to form. Success hinges on selecting a reducing agent that preferentially reduces the protonated iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2]

Q3: What are the specific challenges associated with the difluorophenyl moiety during these syntheses?

The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the aromatic ring. During catalytic hydrogenation of a pyridine precursor, the C-F bonds can be susceptible to hydrogenolysis (hydrodefluorination), leading to undesired defluorinated byproducts.[5] This requires careful selection of catalysts (e.g., PtO₂ over Pd/C in some cases) and milder reaction conditions.

Q4: My reaction yields are consistently low. Where should I start troubleshooting?

Low yields can stem from multiple sources. A logical starting point is to verify the purity of your starting materials and solvents. Amines can degrade upon storage, and aldehydes can oxidize. Ensure solvents are anhydrous, as water can interfere with both imine formation and the activity of many reducing agents. Next, re-evaluate your reaction stoichiometry and pH. Imine formation is often most efficient under mildly acidic conditions (pH 4-5) that facilitate carbonyl activation without fully protonating the amine nucleophile.[2]

Troubleshooting Guides

This section addresses specific experimental problems in a structured format.

Problem 1: Low or No Product Yield in Reductive Amination
Potential Cause Scientific Explanation Recommended Solution
Incorrect pH Imine/iminium ion formation is acid-catalyzed. If the pH is too high (basic), the reaction is slow. If the pH is too low (strongly acidic), the amine starting material is fully protonated and becomes non-nucleophilic.[2]Add a catalytic amount of acetic acid (or another mild acid) to the reaction mixture. Buffer the reaction to maintain a pH between 4 and 6.
Ineffective Reducing Agent The chosen reducing agent may be reducing the starting aldehyde/ketone faster than the iminium ion is formed. Standard NaBH₄ can be too reactive for this purpose.Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). These reagents are particularly effective at reducing iminium ions in situ.[2]
Water in the Reaction Water can hydrolyze the imine intermediate back to the starting materials and can also decompose some reducing agents.Use anhydrous solvents. If necessary, incorporate a dehydrating agent like molecular sieves (3Å or 4Å) into the reaction mixture.
Steric Hindrance Bulky substituents on either the amine or the carbonyl compound can sterically hinder the initial nucleophilic attack, slowing down the reaction.Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). Prolong the reaction time and monitor progress carefully by TLC or LC-MS.
Problem 2: Significant Side Product Formation
Potential Cause Scientific Explanation Recommended Solution
Over-Alkylation (Tertiary Amine Formation) If the product is a secondary amine, it can react again with the carbonyl compound and undergo a second reductive amination, leading to a tertiary amine byproduct.[2][6]Use a slight excess (1.1-1.2 equivalents) of the primary amine to outcompete the secondary amine product for the carbonyl starting material.
Hydrodefluorination During catalytic hydrogenation of a 2-(3,4-difluorophenyl)pyridine, aggressive catalysts or harsh conditions (high H₂ pressure, high temperature) can cleave the C-F bonds.[5]Use a less aggressive catalyst; PtO₂ (Adams' catalyst) is often preferred over Pd/C for substrates sensitive to hydrogenolysis.[7] Conduct the reaction under lower hydrogen pressure and at room temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Aldol or Polymerization Reactions Under basic or strongly acidic conditions, the aldehyde or ketone starting material can self-condense or polymerize.[7]Maintain neutral or mildly acidic reaction conditions. Add the reducing agent early in the process (for one-pot reactions) to trap the imine as it forms.

Process Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis.

G cluster_solutions Optimization Strategies start Reaction Failure (Low Yield / Impure) check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_byproducts Identify Byproducts (LC-MS, NMR) start->analyze_byproducts optimize_ph Adjust pH (e.g., add Acetic Acid) check_reagents->optimize_ph If reagents are pure check_conditions->optimize_ph screen_reducers Screen Reducing Agents (NaBH(OAc)3 vs NaBH3CN) analyze_byproducts->screen_reducers If starting material consumed screen_catalysts Screen Catalysts & Conditions (PtO2 vs Pd/C, Pressure, Temp) analyze_byproducts->screen_catalysts If side products detected optimize_ph->screen_reducers change_solvent Change Solvent (e.g., DCE, THF, MeOH) screen_reducers->change_solvent screen_catalysts->change_solvent end Successful Synthesis change_solvent->end

Caption: A systematic workflow for troubleshooting common issues in piperidine synthesis.

Detailed Experimental Protocols

Protocol 1: One-Pot Reductive Amination

This protocol describes a general procedure for the synthesis of an N-substituted 2-(3,4-difluorophenyl)piperidine derivative from a suitable amino-ketone precursor.

Materials:

  • 1-Amino-5-(3,4-difluorophenyl)pentan-2-one hydrochloride (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous (to make a 0.1 M solution)

  • Acetic Acid (catalytic, ~0.1 eq)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amino-ketone hydrochloride salt (1.0 eq).

  • Add anhydrous DCM or DCE.

  • Add acetic acid (0.1 eq) to the suspension and stir for 10-15 minutes at room temperature. This in-situ cyclization forms the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the intermediate imine is fully consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 2-(3,4-difluorophenyl)piperidine derivative.

Protocol 2: Catalytic Hydrogenation of a Pyridine Precursor

This protocol outlines the reduction of 2-(3,4-difluorophenyl)pyridine to the corresponding piperidine.

Materials:

  • 2-(3,4-Difluorophenyl)pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%)

  • Methanol or Glacial Acetic Acid[7]

  • Hydrogen (H₂) gas source

Procedure:

  • Reactor Setup: In a high-pressure reactor (e.g., a Parr shaker), add the 2-(3,4-difluorophenyl)pyridine (1.0 eq) and the chosen solvent (Methanol is common; Acetic Acid can also be used).[7]

  • Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the solution.

  • Execution: Seal the reactor. Purge the system by pressurizing with nitrogen and venting (repeat 3 times). Then, purge with hydrogen gas (repeat 3 times).

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi, but start with lower pressures to minimize hydrodefluorination).

  • Begin vigorous stirring or shaking and maintain the reaction at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.[7]

  • Workup: Once hydrogen uptake ceases, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, it may need to be neutralized with a base (e.g., NaOH solution) before extraction with an organic solvent.

  • Purification: The crude product can be purified further by distillation, recrystallization (if a salt is formed), or column chromatography.

Synthetic Route Decision Diagram

G start Goal: Synthesize 2-(3,4-Difluorophenyl)piperidine precursors Are substituted pyridine precursors readily available? start->precursors hydrogenation_route Route 1: Pyridine Hydrogenation precursors->hydrogenation_route Yes reductive_amination_route Route 2: Reductive Amination precursors->reductive_amination_route No / Difficult suzuki Synthesize pyridine via Suzuki or other cross-coupling hydrogenation_route->suzuki carbonyl_precursor Synthesize appropriate carbonyl & amine precursors reductive_amination_route->carbonyl_precursor hydrogenate Hydrogenate pyridine ring (e.g., using PtO2/H2) suzuki->hydrogenate end end hydrogenate->end Final Product cyclize_reduce Perform one-pot cyclization and reduction (e.g., using NaBH(OAc)3) carbonyl_precursor->cyclize_reduce cyclize_reduce->end Final Product

Caption: Decision tree for selecting a primary synthetic strategy.

References

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Managing side reactions in piperidine functionaliz
  • Piperidine Synthesis.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)piperidine

Welcome to the technical support resource for the synthesis of 2-(3,4-difluorophenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-(3,4-difluorophenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We will address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Synthesizing 2-(3,4-Difluorophenyl)piperidine

2-(3,4-Difluorophenyl)piperidine is a valuable scaffold in medicinal chemistry, often incorporated into neurologically active agents. While its structure appears straightforward, its synthesis is frequently plagued by issues related to side reactions, particularly when employing common synthetic routes like catalytic hydrogenation. The electron-withdrawing nature of the fluorine substituents on the phenyl ring influences the reactivity of the precursors and the stability of the final product. This guide provides a structured approach to troubleshooting these issues to improve yield, purity, and reproducibility.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues. Each problem is presented with probable causes and actionable solutions, including detailed protocols.

Symptom 1: Mass Spectrometry analysis shows significant peaks at M-20 and M-40, corresponding to mono- and non-fluorinated impurities.

Question: My final product is contaminated with significant amounts of 2-(4-fluorophenyl)piperidine and 2-phenylpiperidine. What is causing this and how can I prevent it?

Answer: This is a classic case of hydrodefluorination (hydrogenolysis), the most common and challenging side reaction in this synthesis. It occurs during the catalytic hydrogenation of the 2-(3,4-difluorophenyl)pyridine precursor. The catalyst, especially palladium, can cleave the carbon-fluorine bonds in the presence of hydrogen.[1][2]

Probable Cause: The primary cause is the choice of catalyst and reaction conditions. Palladium on carbon (Pd/C) is highly active for hydrogenolysis of aryl halides. Elevated temperatures and high hydrogen pressures exacerbate this side reaction.[2]

Solutions & Protocols:

  • Catalyst Selection: The choice of metal is critical. Rhodium (Rh) and Platinum (Pt) catalysts generally show lower activity for C-F bond cleavage compared to Palladium (Pd).[1][3] Rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃) are excellent starting points.[3]

  • Condition Optimization: Milder conditions are essential. The goal is to find a window where pyridine ring reduction is efficient but hydrodefluorination is slow.

Experimental Protocol: Catalyst Screening for Minimizing Hydrodefluorination

  • Setup: Prepare three parallel small-scale hydrogenation reactors (e.g., 50 mL Parr shakers).

  • Charge Reactors: To each reactor, add 2-(3,4-difluorophenyl)pyridine (1.0 mmol), a solvent (e.g., 10 mL Methanol or 2,2,2-Trifluoroethanol[3]), and a different catalyst (5 mol%):

    • Reactor A: 10% Pd/C

    • Reactor B: 5% Rh/C

    • Reactor C: Platinum(IV) oxide (PtO₂, Adams' catalyst)[4]

  • Reaction: Seal the reactors, purge with nitrogen, then purge with hydrogen. Pressurize to a moderate pressure (e.g., 5 bar / ~75 psi) and stir at a controlled temperature (start at 40°C).[3]

  • Monitoring: Take small aliquots at regular intervals (e.g., 2h, 6h, 12h). Analyze by LC-MS to monitor the consumption of starting material and the formation of the desired product versus the defluorinated byproducts.

  • Analysis: Compare the product-to-byproduct ratios for each catalyst. The catalyst providing the highest ratio of the desired product is the optimal choice for scale-up.

G cluster_main Catalytic Hydrogenation cluster_legend Legend SM 2-(3,4-Difluorophenyl)pyridine Product 2-(3,4-Difluorophenyl)piperidine (Desired Product) SM->Product H₂, Rh/C or PtO₂ (Desired Pathway) SideProduct1 2-(4-Fluorophenyl)piperidine (M-20 Impurity) SM->SideProduct1 H₂, Pd/C (High Activity) (Hydrodefluorination) SideProduct2 2-Phenylpiperidine (M-40 Impurity) SideProduct1->SideProduct2 Further Hydrodefluorination k1 Desired Reaction k2 Side Reaction

Caption: Desired vs. side reactions in hydrogenation.


Symptom 2: Low or Stalled Reaction Conversion.

Question: My hydrogenation reaction stops before all the starting material is consumed, even after 24 hours. What's going on?

Answer: A stalled reaction typically points to issues with the catalyst's activity or the reaction environment.

Probable Causes & Solutions:

  • A. Catalyst Deactivation: The catalyst surface can be "poisoned" by impurities in the starting material, solvent, or hydrogen gas. Sulfur- or nitrogen-containing functional groups can bind strongly to the metal surface.

    • Solution: Ensure the purity of your 2-(3,4-difluorophenyl)pyridine precursor. If it was synthesized via a route involving thiols or other potential poisons, purify it thoroughly (e.g., by distillation or chromatography) before hydrogenation. Use high-purity, filtered hydrogen gas.

  • B. Insufficient Catalyst Loading or Activity: For aromatic systems, especially electron-deficient ones, hydrogenation can be sluggish.[2]

    • Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). If using PtO₂, ensure it has been properly pre-reduced to platinum black in situ before adding the substrate.

  • C. Poor Mass Transfer: In a heterogeneous reaction, the hydrogen gas must dissolve in the solvent and reach the catalyst surface where the substrate is adsorbed.

    • Solution: Increase the stirring rate to improve gas-liquid mixing. Ensure the reaction vessel has adequate headspace for the hydrogen gas.

G start Low / Stalled Conversion check_purity Is Starting Material Pure? start->check_purity check_catalyst Is Catalyst Loading Sufficient (5-10 mol%)? check_purity->check_catalyst Yes purify Action: Purify Precursor (Distill / Column) check_purity->purify No check_agitation Is Agitation Vigorous? check_catalyst->check_agitation Yes increase_cat Action: Increase Catalyst Loading check_catalyst->increase_cat No increase_stir Action: Increase Stirring Rate check_agitation->increase_stir No end_node Re-run Reaction check_agitation->end_node Yes purify->end_node increase_cat->end_node increase_stir->end_node

Caption: Workflow for diagnosing low reaction conversion.


Symptom 3: Product is a dark or yellow oil that discolors upon storage.

Question: I successfully synthesized and purified my product, but it quickly turns yellow or brown. Is this a problem?

Answer: Yes, this indicates product instability, most likely due to oxidation. Secondary amines like piperidine are susceptible to air oxidation, which can form colored impurities like nitroxide radicals or imines over time.[5]

Solutions:

  • Purification: Ensure all residual acid or metal catalyst is removed during workup, as these can accelerate degradation. An acid-base extraction is highly effective for purifying piperidines.[5]

  • Storage: The purified free base should be stored under an inert atmosphere (Nitrogen or Argon) in a sealed, amber vial at low temperature (-20°C is ideal).

  • Salt Formation: For long-term stability, convert the piperidine free base to a stable crystalline salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. These salts are generally much less prone to air oxidation.

Experimental Protocol: Conversion to Hydrochloride Salt

  • Dissolution: Dissolve the purified 2-(3,4-difluorophenyl)piperidine free base (1.0 eq) in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of HCl in diethyl ether (e.g., 2.0 M solution, 1.05 eq) dropwise.

  • Isolation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

  • Filtration & Drying: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for 2-(3,4-difluorophenyl)piperidine?

For both lab-scale and potential scale-up, the catalytic hydrogenation of 2-(3,4-difluorophenyl)pyridine is the most direct and common route.[3] While it has challenges (see Section 1), they are well-understood and can be managed through careful catalyst selection and process optimization. Alternative routes like multi-step cyclizations (e.g., via Dieckmann condensation) are more complex and generally lower-yielding.[6]

Q2: Beyond LC-MS, what analytical techniques are crucial for characterizing the final product?

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is essential. ¹H NMR will confirm the piperidine ring protons and their coupling patterns. ¹⁹F NMR is critical to confirm the presence and chemical environment of the two fluorine atoms and to quantify any defluorinated impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula of the product.

  • Quantitative NMR (qNMR): Can be used with an internal standard to determine the absolute purity of the final product without relying on chromatographic response factors.

Q3: Are there any significant safety concerns with this synthesis?

Yes. Key hazards include:

  • Hydrogen Gas: Highly flammable and explosive. All hydrogenation reactions must be conducted in a well-ventilated fume hood using appropriate pressure-rated equipment and with proper grounding to prevent static discharge.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, particularly Raney Nickel (not recommended here) and dry Pd/C, can be pyrophoric and ignite upon exposure to air. Always handle catalysts under a wet solvent slurry or an inert atmosphere.

  • Piperidines: Piperidine and its derivatives are corrosive bases and can be toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[]

Q4: Is it possible to purify the final product without using column chromatography?

Yes, and it is often preferable for larger scales. Two effective methods are:

  • Acid-Base Extraction: As a basic amine, the product can be selectively extracted from a crude organic solution into an acidic aqueous phase (e.g., 1M HCl). Neutral impurities remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH) and the pure product is re-extracted into a fresh organic solvent.[5]

  • Crystallization via Salt Formation: As described in the protocol above, converting the crude free base to its hydrochloride salt can be an excellent purification method. The salt often has much better crystallization properties than the free base oil, allowing impurities to be removed in the mother liquor. The pure free base can be regenerated if needed by basifying a solution of the salt.

References

  • Klyuev, M. V., & Khidekel', M. L. (1980). Catalytic dehalogenation of haloaromatic compounds by hydrogen. Russian Chemical Reviews, 49(1), 14. Available from: [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 123-128. Available from: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved February 18, 2026, from [Link]

  • University of Liverpool Repository. (2020). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Substituted Piperidines. Aldrichimica Acta, 39(2), 39-54.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-Boc methyl pipecolinates. Org. Biomol. Chem., 20, 8336-8343. Available from: [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved February 18, 2026, from [Link]

  • Davies, S. G., et al. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 68(23), 4416-4428. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the neuroactivity of different fluorinated phenylpiperidines

From Analgesic Potency to Neuroprotective Selectivity Executive Summary: The Fluorine Scan The 4-phenylpiperidine scaffold represents a "privileged structure" in neuropharmacology, serving as the core for both potent -op...

Author: BenchChem Technical Support Team. Date: February 2026

From Analgesic Potency to Neuroprotective Selectivity

Executive Summary: The Fluorine Scan

The 4-phenylpiperidine scaffold represents a "privileged structure" in neuropharmacology, serving as the core for both potent


-opioid receptor (MOR) agonists (e.g., fentanyl family) and neuroprotective GluN2B-selective NMDA antagonists (e.g., ifenprodil analogs).

The strategic introduction of fluorine into this scaffold is not merely for lipophilicity modulation; it acts as a critical switch for metabolic stability and receptor subtype selectivity . This guide compares the neuroactivity profiles of ortho-, meta-, and para- fluorinated derivatives, delineating their divergent paths between analgesic efficacy and neuroprotective utility.

Mechanistic SAR: The Opioid Axis (Fentanyl Scaffold)

In the context of fentanyl-based 4-anilidopiperidines, the position of the fluorine atom on the aniline ring dictates potency through steric and electronic modulation.

Comparative Potency Data (MOR Affinity)

The following data synthesizes binding affinity (


) and functional potency (

) relative to the parent compound, Fentanyl.
CompoundFluorine PositionRelative Potency (vs Fentanyl)MOR Affinity (

)
Primary Mechanism of Action
Fentanyl None (H)1.0 (Reference)~1.3 nMFull Agonist
Ortho-Fluorofentanyl Ortho (2-position)~1.5x - 2.0x ~0.8 nMEnhanced lipophilic binding pocket fit; Steric lock?
Para-Fluorofentanyl Para (4-position)~0.6x - 1.0x~4.2 nMMetabolic Blocker (inhibits p-hydroxylation)
Meta-Fluorofentanyl Meta (3-position)~0.3x>5.0 nMSteric clash; unfavorable electronic withdrawal

Critical Insight: While ortho-fluorination often yields the highest receptor affinity due to conformational restriction favoring the bioactive pose, para-fluorination is frequently preferred in drug development to extend half-life (


) by blocking the primary site of Cytochrome P450 oxidative metabolism.
Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for fluorinating the phenylpiperidine scaffold based on the desired therapeutic outcome.

SAR_Logic Scaffold 4-Phenylpiperidine Scaffold Target_MOR Target: Opioid Receptor (Analgesia) Scaffold->Target_MOR Target_NMDA Target: NMDA/Sigma (Neuroprotection) Scaffold->Target_NMDA Ortho_F Ortho-F Substitution (Steric Influence) Target_MOR->Ortho_F Optimize Binding Para_F Para-F Substitution (Metabolic Block) Target_MOR->Para_F Optimize PK Target_NMDA->Ortho_F Side-chain modification Outcome_HighPotency Increased Potency (Conformational Lock) Ortho_F->Outcome_HighPotency Outcome_Selectivity GluN2B Selectivity (Ifenprodil Analogs) Ortho_F->Outcome_Selectivity Outcome_Stability Extended Half-Life (Blocks CYP Oxidation) Para_F->Outcome_Stability

Caption: Decision tree for fluorination strategies. Ortho-substitution drives potency/selectivity, while para-substitution drives metabolic stability.

The Neuroprotective Axis: NMDA & Sigma Receptors

Beyond opioids, fluorinated phenylpiperidines (specifically ifenprodil and fluspidine analogs) are vital for targeting GluN2B-containing NMDA receptors and Sigma-1 (


) receptors.
  • GluN2B Selectivity: Fluorination of the benzyl side chain in ifenprodil derivatives (specifically ortho-F) retains high affinity for the GluN2B subunit while modulating

    
     vs 
    
    
    
    selectivity.
  • Sigma-1 Agonism: Fluoroethyl-piperidines (e.g., Fluspidine) exhibit sub-nanomolar affinity (

    
     nM) for 
    
    
    
    receptors. These ligands are investigated for neuroprotection in Alzheimer's models.

Key Distinction: Unlike the opioid series where para-F is a metabolic stabilizer, in the Sigma/NMDA series, fluorine is often used as a radiolabel (


F) for PET imaging, requiring precise positioning to avoid altering the binding pharmacophore.

Experimental Protocols

To validate these SAR claims, robust experimental workflows are required. Below are the industry-standard protocols for metabolic stability and receptor binding.

Protocol A: Microsomal Stability Assay (Metabolic Blocking Verification)

Objective: To quantify the intrinsic clearance (


) and half-life (

) improvement provided by fluorination.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Add test compound (final conc. 1

    
    M).[1][2] Pre-incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to initiate metabolism.

    • Control: Prepare a duplicate set replacing NADPH with buffer to assess chemical instability.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Quench Solution. Vortex and centrifuge at 4,000 rpm for 15 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to determine

    
    .
    

Calculation:




Protocol B: Competitive Radioligand Binding (MOR)

Objective: To determine


 values for fluorinated analogs.

Reagents:

  • Membrane Prep: CHO cells expressing human

    
    -opioid receptor.
    
  • Radioligand:

    
    -DAMGO (Specific Activity ~50 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    

Workflow Visualization:

Binding_Assay Prep Membrane Prep (hMOR-CHO) Mix Incubation (90 min @ 25°C) Prep->Mix Filter Harvesting (GF/B Filters) Mix->Filter Terminates Binding Count Scintillation Counting Filter->Count Data Data Analysis (Cheng-Prusoff) Count->Data Ligand [^3H]-DAMGO + Test Compound Ligand->Mix

Caption: Workflow for competitive binding assay. Separation of bound vs. free ligand is critical for accurate Ki determination.

References

  • Fentanyl Analog Structure-Activity Relationships: Variations in N-acyl chain length and aryl fluorine position as determinants of in vivo potency. Pharmacology Biochemistry and Behavior.

  • Metabolic Stability of Fluorinated Amines: Bioisosteric replacement and metabolic stability in phenylpiperidine derivatives. European Journal of Medicinal Chemistry.

  • Sigma-1 Receptor Ligands: Development of fluorinated PET tracers (Fluspidine) for imaging

    
     receptors. Journal of Medicinal Chemistry.
    
    
  • GluN2B NMDA Antagonists: Fluorinated ifenprodil analogues and their selectivity profiles. Bioorganic & Medicinal Chemistry.

  • Microsomal Stability Protocol: Standard operating procedures for metabolic stability in drug discovery. Cyprotex / Evotec Protocols.

Sources

Comparative

Benchmarking 2-(3,4-Difluorophenyl)piperidine;hydrochloride against known inhibitors

A Technical Benchmarking Guide for CNS Ligand Development Part 1: Executive Summary & Pharmacological Context 2-(3,4-Difluorophenyl)piperidine hydrochloride represents a critical structural probe in the optimization of m...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Benchmarking Guide for CNS Ligand Development

Part 1: Executive Summary & Pharmacological Context

2-(3,4-Difluorophenyl)piperidine hydrochloride represents a critical structural probe in the optimization of monoamine transporter inhibitors and NMDA receptor modulators. Belonging to the 2-arylpiperidine class, it is the difluorinated bioisostere of the psychostimulant Desoxypipradrol .

Unlike its 3-substituted cousins (e.g., Paroxetine precursors) which target the Serotonin Transporter (SERT), the 2-substituted geometry of this molecule typically confers high affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) . Furthermore, the 3,4-difluoro substitution pattern is a classic medicinal chemistry tactic used to block metabolic hydroxylation and modulate lipophilicity, a strategy often cross-applied in the design of GluN2B-selective NMDA antagonists .

Benchmarking Verdict: This guide benchmarks 3,4-DFP-Pip against Methylphenidate (DAT/NET Standard) and Ifenprodil (GluN2B Standard) to establish its utility as a highly stable, lipophilic probe for investigating transporter selectivity versus receptor affinity.

Part 2: Mechanistic Profiling & Pathway Visualization

To understand the benchmarking logic, one must visualize the dual-potential of the phenylpiperidine scaffold. The 2-position substitution favors transporter blockade, while specific conformations can interact with the allosteric sites of the NMDA receptor.

Diagram 1: Dual-Target Interaction Landscape

This diagram illustrates the competitive landscape where 3,4-DFP-Pip operates, highlighting the structural overlap between NDRI activity and NMDA antagonism.

G cluster_DAT Primary Target: Monoamine Transporters cluster_NMDA Secondary Target: NMDA Receptor Compound 2-(3,4-Difluorophenyl) piperidine HCl DAT Dopamine Transporter (DAT) Compound->DAT High Affinity (2-substituent effect) NET Norepinephrine Transporter (NET) Compound->NET Moderate Affinity GluN2B GluN2B Subunit (N-Terminal Domain) Compound->GluN2B Potential Off-Target (Fluorine interaction) Mech_DAT Mechanism: Reuptake Inhibition DAT->Mech_DAT NET->Mech_DAT Mech_NMDA Mechanism: Allosteric Modulation GluN2B->Mech_NMDA

Caption: Mechanistic bifurcation of the 2-arylpiperidine scaffold. The primary vector (Blue) targets monoamine reuptake, while the secondary vector (Red/Dotted) represents potential cross-reactivity with NMDA GluN2B sites common to fluorinated piperidines.

Part 3: Benchmarking Landscape

The following table contrasts 3,4-DFP-Pip against industry-standard "Known Inhibitors." This establishes the baseline for your experimental validation.

Table 1: Comparative Pharmacological Profile
Feature3,4-DFP-Pip (Subject) Methylphenidate (Standard) Ifenprodil (Standard) Desoxypipradrol (Parent)
Primary Target DAT / NETDAT / NETNMDA (GluN2B)DAT / NET
Scaffold Class 2-Arylpiperidine2-Arylpiperidine (Ester)4-Benzylpiperidine2-Arylpiperidine
Binding Mode Competitive InhibitorCompetitive InhibitorNegative AllostericCompetitive Inhibitor
Metabolic Stability High (Blocked Ring)Low (Ester Hydrolysis)ModerateModerate (Ring Oxidation)
Lipophilicity (cLogP) ~2.4 - 2.8~1.8~4.1~2.2
Key Utility Metabolically stable probe for DAT selectivity mapping.Clinical reference for efficacy.Negative control for DAT; Positive for NMDA.Reference for non-fluorinated binding.
Part 4: Experimental Protocols (Self-Validating Systems)

To objectively benchmark 3,4-DFP-Pip, you must run parallel assays against the standards listed above.

Protocol A: [3H]-Dopamine Uptake Inhibition Assay (DAT Benchmarking)

Purpose: To determine the IC50 of 3,4-DFP-Pip at the Dopamine Transporter relative to Methylphenidate.

Reagents:

  • Ligand: [3H]-Dopamine (Specific Activity: 40-60 Ci/mmol).

  • Tissue: Rat Striatal Synaptosomes (Freshly prepared).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

Workflow:

  • Preparation: Resuspend synaptosomes in KRH buffer containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant).

  • Incubation: Incubate synaptosomes (50 µg protein) with varying concentrations of 3,4-DFP-Pip (1 nM – 10 µM) or Methylphenidate (Control) for 10 min at 37°C.

  • Uptake Initiation: Add [3H]-Dopamine (50 nM final) and incubate for exactly 5 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation: Non-specific uptake is defined by parallel wells containing 10 µM GBR-12909 (a specific DAT blocker).

Data Analysis:

  • Calculate % Inhibition relative to vehicle control.

  • Fit data to a non-linear regression (Sigmoidal dose-response) to derive IC50.

  • Success Criteria: Methylphenidate IC50 must fall within 100–300 nM for the assay to be valid.

Protocol B: Fluorometric Calcium Flux Assay (NMDA Selectivity Check)

Purpose: To verify if the 3,4-difluoro substitution confers "Ifenprodil-like" NMDA antagonism.

Reagents:

  • Cell Line: HEK293 cells stably expressing GluN1/GluN2B subunits.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: Glutamate (10 µM) + Glycine (10 µM).

Workflow:

  • Loading: Load cells with Fluo-4 AM for 45 min at 37°C.

  • Pre-treatment: Add 3,4-DFP-Pip or Ifenprodil (Positive Control) for 10 min.

  • Stimulation: Inject Glutamate/Glycine solution.

  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR or kinetic plate reader.

Validation:

  • Ifenprodil should show >90% inhibition at 10 µM.

  • If 3,4-DFP-Pip shows <20% inhibition at 10 µM, it confirms high selectivity for DAT over NMDA.

Part 5: Comparative Data Analysis & Synthesis

The following diagram outlines the decision matrix for interpreting your benchmarking results.

Diagram 2: Benchmarking Decision Tree

Use this workflow to categorize the compound based on experimental data.

DecisionTree Start Experimental Data Input: IC50 Values CheckDAT Is DAT IC50 < 500 nM? Start->CheckDAT CheckNMDA Is NMDA IC50 < 10 µM? CheckDAT->CheckNMDA Yes Result_Weak Weak/Inactive Scaffold CheckDAT->Result_Weak No Result_Dirty Mixed Activity (Promiscuous Ligand) CheckNMDA->Result_Dirty Yes (Off-target risk) Result_Selective Highly Selective NDRI (Ideal Probe) CheckNMDA->Result_Selective No (Clean Profile) Result_Potent High Potency NDRI (Methylphenidate-like)

Caption: Logic flow for categorizing 3,4-DFP-Pip. A "Selective NDRI" classification requires high potency at DAT (Blue) and low potency at NMDA (Yellow).

Part 6: Synthesis & Salt Form Considerations

When benchmarking 2-(3,4-Difluorophenyl)piperidine , the salt form is crucial for assay reproducibility:

  • Hydrochloride (HCl) Salt: The preferred form for biological assays. It ensures water solubility for stock solutions (up to 10-20 mM in water/DMSO).

  • Free Base: Often an oil or low-melting solid. Prone to oxidation and inaccurate weighing. Always convert to HCl for benchmarking.

  • Chirality: The 2-position is a chiral center.

    • Racemate: Most commercial "building blocks" are racemic.

    • Eutomer: For 2-arylpiperidines, the (R)-enantiomer (or threo isomer depending on substitution) typically carries the DAT activity (analogous to d-methylphenidate).

    • Recommendation: If using racemic 3,4-DFP-Pip, expect the IC50 to be approximately 2x that of the pure active enantiomer.

References
  • Mechanism of NMDA Inhibition: Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience. Link

  • Piperidine SAR in NDRIs: Schweri, M. M., et al. (2002). [3H]Desoxypipradrol labels the dopamine transporter in rat striatum. Molecular Pharmacology. Link

  • GluN2B Selective Ligands: Layne, J. E., et al. (2023). GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress. Biomedicine & Pharmacotherapy. Link

  • Fluorine Bioisosterism: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Validation

A Comparative Guide to the Enantioselective Potential of 2-(3,4-Difluorophenyl)piperidine Hydrochloride

For researchers, scientists, and professionals in drug development, the quest for novel chiral scaffolds is paramount. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel chiral scaffolds is paramount. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] Its rigid, three-dimensional structure can present substituents in well-defined spatial orientations, making chiral piperidines highly valuable as building blocks and organocatalysts. This guide provides a comparative analysis of the enantioselective potential of 2-(3,4-Difluorophenyl)piperidine hydrochloride, a compound of interest due to the unique electronic properties conferred by its difluorophenyl moiety.

While specific enantioselective applications of 2-(3,4-Difluorophenyl)piperidine hydrochloride are not yet extensively documented in peer-reviewed literature, its structural class—2-arylpiperidines—is well-established in asymmetric synthesis. This guide will, therefore, provide a prospective comparison. We will examine established methods for the synthesis and resolution of analogous 2-arylpiperidines, presenting their performance data as a benchmark against which 2-(3,4-Difluorophenyl)piperidine hydrochloride can be evaluated. We will also provide detailed experimental protocols for its potential synthesis, resolution, and the determination of its enantiomeric purity.

The Significance of the 2-(3,4-Difluorophenyl)piperidine Scaffold

The introduction of fluorine atoms into pharmaceutical candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The 3,4-difluorophenyl substitution on the piperidine ring is expected to influence its electronic and steric properties, which could be advantageous in enantioselective applications. For instance, the electron-withdrawing nature of the fluorine atoms can affect the pKa of the piperidine nitrogen and the C-H acidity of the adjacent stereocenter, potentially influencing its activity and selectivity as an organocatalyst or a chiral ligand.

Comparative Analysis with Alternative 2-Arylpiperidines

To contextualize the potential performance of 2-(3,4-Difluorophenyl)piperidine, we will compare it with other 2-arylpiperidines for which enantioselective synthesis or resolution data are available. The primary method for achieving enantioenriched 2-arylpiperidines is through kinetic resolution, particularly using a chiral base system like n-BuLi with (-)-sparteine.[3]

Alternative CompoundMethodEnantiomeric Ratio (er) / Enantiomeric Excess (ee)Reference
N-Boc-2-phenylpiperidineKinetic Resolution with n-BuLi/(-)-sparteine98:2 er[3]
N-Boc-2-(4-methoxyphenyl)piperidineKinetic Resolution with n-BuLi/(-)-sparteine96:4 er[3]
N-Boc-2-(2-fluorophenyl)piperidineKinetic Resolution with n-BuLi/(-)-sparteine97:3 er[3]
N-Boc-2-(3-pyridyl)piperidineCatalytic Dynamic Resolution90:10 er[4]
2-Aryl-3-phthalimidopiperidinesAsymmetric HydrogenationHigh ee and dr[5]

This data indicates that high enantioselectivity is achievable for a range of 2-arylpiperidines, suggesting that 2-(3,4-Difluorophenyl)piperidine is a promising candidate for achieving high enantiopurity.

Experimental Protocols

This section details the methodologies for the synthesis, kinetic resolution, and enantiomeric analysis of 2-(3,4-Difluorophenyl)piperidine. These protocols are based on established procedures for analogous compounds and provide a framework for its evaluation.

Protocol 1: Synthesis and Kinetic Resolution of N-Boc-2-(3,4-Difluorophenyl)piperidine

This protocol is adapted from the work of Coldham and co-workers on the kinetic resolution of N-Boc-2-arylpiperidines.[3]

Step 1: Synthesis of Racemic N-Boc-2-(3,4-Difluorophenyl)piperidine

  • Prepare the aryllithium reagent by adding n-butyllithium to a solution of 1-bromo-3,4-difluorobenzene in dry THF at -78 °C.

  • Add 5-bromovaleronitrile to the aryllithium solution and allow the reaction to proceed.

  • Reduce the intermediate cyclic imine in situ with sodium borohydride.

  • Protect the resulting piperidine with di-tert-butyl dicarbonate (Boc₂O) to yield racemic N-Boc-2-(3,4-Difluorophenyl)piperidine.

  • Purify the product by column chromatography.

Step 2: Kinetic Resolution

  • Dissolve the racemic N-Boc-2-(3,4-Difluorophenyl)piperidine in dry toluene.

  • Add (-)-sparteine to the solution.

  • Cool the mixture to the desired temperature (e.g., -78 °C) and add n-butyllithium dropwise.

  • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric ratio of the starting material.

  • Quench the reaction with a suitable electrophile or a proton source once the desired conversion and enantiomeric enrichment are achieved.

  • Isolate the enantioenriched starting material by column chromatography.

Diagram of the Kinetic Resolution Workflow

G cluster_synthesis Synthesis of Racemic Substrate cluster_resolution Kinetic Resolution start 1-Bromo-3,4-difluorobenzene + 5-Bromovaleronitrile imine Cyclic Imine Intermediate start->imine 1. Aryllithium formation 2. Cyclization piperidine Racemic 2-(3,4-Difluorophenyl)piperidine imine->piperidine NaBH4 reduction boc_piperidine Racemic N-Boc-2-(3,4-Difluorophenyl)piperidine piperidine->boc_piperidine Boc2O protection racemate Racemic N-Boc-2-(3,4-Difluorophenyl)piperidine boc_piperidine->racemate deprotonation Selective Deprotonation of one enantiomer with n-BuLi/(-)-sparteine racemate->deprotonation quench Quenching deprotonation->quench separation Chromatographic Separation quench->separation product Enantioenriched (S)-N-Boc-2-(3,4-Difluorophenyl)piperidine separation->product byproduct Quenched product from (R)-enantiomer separation->byproduct

Caption: Workflow for the synthesis and kinetic resolution of N-Boc-2-(3,4-Difluorophenyl)piperidine.

Protocol 2: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved 2-(3,4-Difluorophenyl)piperidine can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

Step 1: Deprotection

  • Remove the Boc protecting group from the enantioenriched sample using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralize the reaction mixture and extract the free amine.

Step 2: Chiral HPLC/SFC Analysis

  • Column: A polysaccharide-based chiral stationary phase is recommended (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase (HPLC): A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Mobile Phase (SFC): Supercritical carbon dioxide with a co-solvent such as methanol or ethanol, and an amine additive.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Diagram of the Enantiomeric Excess Determination Workflow

G start Enantioenriched N-Boc-2-(3,4-Difluorophenyl)piperidine deprotection Boc Deprotection (TFA/DCM) start->deprotection amine Enantioenriched 2-(3,4-Difluorophenyl)piperidine HCl deprotection->amine analysis Chiral HPLC or SFC Analysis amine->analysis chromatogram Chromatogram with separated enantiomer peaks analysis->chromatogram calculation Integration of Peak Areas and Calculation of Enantiomeric Excess chromatogram->calculation result Final ee% Value calculation->result

Caption: Workflow for determining the enantiomeric excess of 2-(3,4-Difluorophenyl)piperidine.

Potential Applications and Future Directions

Enantioenriched 2-(3,4-Difluorophenyl)piperidine hydrochloride is a promising candidate for several applications:

  • Organocatalysis: As a secondary amine, it could be utilized in various organocatalytic transformations, such as Michael additions, aldol reactions, and Mannich reactions. The difluorophenyl group may influence the catalyst's activity and selectivity.

  • Chiral Ligands: It can serve as a precursor for the synthesis of more complex chiral ligands for transition-metal catalysis.

  • Drug Discovery: As a chiral building block, it can be incorporated into novel pharmaceutical agents, where the stereochemistry is critical for biological activity.[2]

Future research should focus on the experimental validation of the enantioselective synthesis and resolution of 2-(3,4-Difluorophenyl)piperidine hydrochloride. Furthermore, its efficacy as an organocatalyst in a range of asymmetric transformations should be systematically investigated and compared with existing catalysts.

Conclusion

While direct experimental data on the enantioselective activity of 2-(3,4-Difluorophenyl)piperidine hydrochloride is currently limited, a comparative analysis with structurally similar 2-arylpiperidines suggests its strong potential as a valuable chiral scaffold. The established protocols for synthesis, kinetic resolution, and enantiomeric analysis provide a clear roadmap for its evaluation. The unique electronic properties imparted by the difluorophenyl group make it an intriguing target for researchers in asymmetric catalysis and medicinal chemistry, warranting further investigation to unlock its full potential.

References

  • O’Brien, P., & Wiberg, K. B. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 13(2), 256-259.
  • Amat, M., Pérez, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine.
  • Wang, D., Chen, M. W., & Zhang, X. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters, 22(22), 8882-8887.
  • Choi, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
  • Choi, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.
  • Campeau, L. C., Stuart, D. R., & Fagnou, K. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines.
  • Kunisch, F., & Hiller, W. (2025). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry.
  • Li, W., & Zhang, X. (2014). Asymmetric synthesis of 2-arylpiperazines. Tetrahedron: Asymmetry, 25(24), 1593-1598.
  • Billon-Souquet, F., Martens, T., & Royer, J. (1999). Asymmetric synthesis of polyfunctionalized piperidines: substitution at the C-4 position. Tetrahedron Letters, 40(19), 3731–3734.
  • Coldham, I., & O'Brien, P. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters, 10(17), 3841-3844.
  • Kanger, T. (2018). SYNTHESIS Best Paper Award 2017: Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. Synform, 2018(06), A81-A83.
  • Vereshchagin, A. N., & Frolov, N. A. (2023).
  • Kriis, K., Melnik, T., Järving, I., & Kanger, T. (2017). Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. Synthesis, 49(03), 604-614.
  • González-Lainez, M., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution.
  • Request PDF. (2025). Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines.
  • PubChem. (2024). (R)-2-(3,4-Difluorophenyl)piperidine.
  • ResearchGate. (2025).
  • Taday, F., Cairns, R., O'Connell, A., & O'Reilly, E. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.
  • PubChem. (2024). (R)-2-(3,4-Difluorophenyl)piperidine.
  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(41), 12217-12226.
  • Eman Research Publishing. (2024).
  • Request PDF. (2025). Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
  • Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 263.
  • Wang, X., et al. (2021). Organocatalytic Asymmetric [2+4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules, 26(22), 6806.
  • Zhang, W., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 2-(3,4-Difluorophenyl)piperidine Hydrochloride

This guide outlines the rigorous safety, operational, and disposal protocols for 2-(3,4-Difluorophenyl)piperidine hydrochloride .[1] As a specialized pharmaceutical intermediate, this compound requires strict adherence t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous safety, operational, and disposal protocols for 2-(3,4-Difluorophenyl)piperidine hydrochloride .[1] As a specialized pharmaceutical intermediate, this compound requires strict adherence to safety standards to prevent exposure and ensure experimental integrity.

Executive Safety Overview

Compound: 2-(3,4-Difluorophenyl)piperidine hydrochloride Chemical Class: Fluorinated Phenyl-Piperidine Salt CAS (Free Base Reference): 1241683-60-2 (R-isomer analog); Note: Commercial salts often lack unique CAS assignments; treat as a novel bioactive entity.[1] Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Sensitization.

Core Directive: Treat this substance as a Potent Pharmaceutical Intermediate (PPI) . All handling must occur within a controlled engineering environment to prevent inhalation of dust or direct dermal contact.[1]

Hazard Identification & Risk Assessment (GHS Standards)

This compound is classified under the "High Caution" tier due to its structural similarity to bioactive serotonin/dopamine modulators.

Hazard ClassGHS CodeHazard StatementSeverity
Acute Toxicity (Oral) H301 Toxic if swallowed.[1]HIGH
Skin Corrosion/Irritation H315 Causes skin irritation.[2][3][4]MODERATE
Serious Eye Damage H319 Causes serious eye irritation.[2][3]MODERATE
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][4]MODERATE

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is mandatory for all personnel entering the handling zone.

Body ZoneRequired EquipmentTechnical Specification
Respiratory N95 / P100 Respirator Minimum requirement.[1] Use a PAPR (Powered Air Purifying Respirator) if handling >10g of dry powder outside a glovebox.
Ocular Chemical Splash Goggles Must be ANSI Z87.1 compliant. Safety glasses are insufficient for powder handling.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil).[1] Outer: Extended-cuff Nitrile or Neoprene (5-8 mil).[1] Change outer gloves every 30 mins.[1]
Body Lab Coat + Apron Tyvek® lab coat preferred for powder resistance. Chemical-resistant apron for liquid handling.[1]

Operational Protocols

A. Engineering Controls[1]
  • Primary Barrier: All weighing and open-vessel manipulations must be performed inside a Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Airflow: Ensure face velocity is calibrated to 0.5 m/s (100 fpm) .

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent electrostatic dispersion of the fine hydrochloride salt.

B. Step-by-Step Handling Workflow

This protocol ensures zero-contact transfer from stock container to reaction vessel.[1]

  • Preparation:

    • Place a disposable balance draft shield or "weighing funnel" inside the fume hood.[1]

    • Pre-weigh the receiving vessel (e.g., Round Bottom Flask) with a stir bar.

  • Weighing:

    • Open the stock container only inside the hood.

    • Use a disposable anti-static spatula.[1]

    • Critical Step: Do not return excess chemical to the stock container to avoid cross-contamination.

  • Solubilization (Dust Suppression):

    • Immediately add the reaction solvent (e.g., Methanol, DCM) to the solid in the flask before moving it.

    • This "wetting" step eliminates the inhalation risk for subsequent transport.[1]

  • Decontamination:

    • Wipe down the balance and spatula with a methanol-dampened Kimwipe.[1]

    • Dispose of the wipe in solid hazardous waste immediately.[1]

C. Workflow Visualization

The following diagram illustrates the "Zero-Exposure" logic for handling this compound.

HandlingProtocol Start Start: PPE Check Hood Enter Fume Hood Start->Hood Weigh Weighing (Anti-static) Hood->Weigh Open Container Wet Solvent Addition (Wetting) Weigh->Wet Suppress Dust Clean Decon & Waste Weigh->Clean Spillage? Transfer Transport to Reactor Wet->Transfer Safe Liquid State Transfer->Clean

Figure 1: Zero-Exposure Handling Workflow ensuring dust suppression before transport.

Emergency Response Procedures

A. Accidental Spills (Powder)

Do NOT sweep. Sweeping generates airborne dust.[1]

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone.

  • Neutralize: Cover the spill with a wet paper towel (soaked in water or methanol) to dampen the powder.

  • Collect: Scoop the wet material into a hazardous waste bag.

  • Clean: Wash the surface with soap and water; test pH to ensure no acidic residue remains (due to HCl salt).

B. Exposure First Aid[1][5]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may increase transdermal absorption.

  • Eye Contact: Flush with saline/water for 15 minutes, lifting eyelids. Seek immediate ophthalmological evaluation.

Waste Disposal Strategy

Disposal must comply with RCRA (Resource Conservation and Recovery Act) guidelines for halogenated organic compounds.[1]

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.[1]Incineration (High temp) via licensed contractor.[1]
Liquid Waste (Halogenated) Reaction mother liquors, DCM washes.Segregate into Halogenated Organic Waste drum.
Aqueous Waste Water washes from glassware cleaning.Adjust pH to 7-8, then dispose as Aqueous Toxic Waste .

Prohibited: Never dispose of fluorinated piperidines down the drain. They are persistent environmental pollutants.[1]

References

  • PubChem. (n.d.).[1][5] (R)-2-(3,4-Difluorophenyl)piperidine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. Retrieved from [Link]

Sources

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